Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Content Focus: Physicochemical risk assessment, mechanistic toxicology, and self-validating safety protocols.
Executive Summary
Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) is a highly functionalized heterocyclic building block pivotal in modern drug discovery and agrochemical synthesis[1]. While its structural features—specifically the electrophilic C4-bromine and the C5-methyl ester—enable versatile cross-coupling and derivatization, they also impart specific toxicological liabilities. This technical guide synthesizes standard Safety Data Sheet (SDS) parameters with underlying biochemical mechanisms, providing researchers with actionable, self-validating protocols for safe handling and in vitro toxicological assessment.
Structural & Physicochemical Profile
Understanding the macroscopic hazards of a compound begins with its molecular architecture. The isoxazole ring provides a unique electronic environment, drawing electron density away from the C4 position. This increases the lability of the carbon-bromine bond under specific physiological or nucleophilic conditions, dictating its handling requirements.
Table 1: Physicochemical Properties of CAS 1092301-44-4
Standard SDS documentation classifies this compound primarily as an irritant, with specific Globally Harmonized System (GHS) hazard statements[5]. However, translating these statements into practical laboratory safety requires understanding the causality of the irritation.
Direct electrophilic attack on corneal epithelial proteins[5].
H335
May cause respiratory irritation
Volatilization of micro-particulates interacting with mucosal nucleophiles[5].
Mechanistic Insight: The Electrophilic Stress Response
The primary driver of the H315, H319, and H335 designations is the compound's potential to act as a mild electrophile. Halogenated isoxazoles can undergo nucleophilic aromatic substitution (
SNAr
) or direct halogen exchange with biological thiols (e.g., cysteine residues). This covalent modification triggers the Keap1-Nrf2-ARE signaling pathway, a cellular defense mechanism that, when overwhelmed, results in localized inflammation and cytotoxicity.
Cellular electrophilic stress response pathway triggered by halogenated isoxazoles.
To empirically validate the SDS parameters and establish safe exposure limits for downstream assays, a high-throughput toxicological screening workflow is essential. This workflow integrates phenotypic imaging with biochemical viability metrics to provide a holistic safety profile[6].
Workflow for in vitro toxicological screening of Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
Methodological Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical reality of the compound.
Rationale : The compound's lipophilicity and H315/H319 classifications necessitate strict barrier controls to prevent transdermal or mucosal absorption.
PPE & Environment : Don standard nitrile gloves (double-gloving is highly recommended due to the permeability profile of esters), chemical splash goggles, and a lab coat. Perform all weighing inside a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood to mitigate H335 (respiratory irritation) risks.
Solvent Selection : Dissolve the solid compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.
Causality: DMSO is required to overcome the hydrophobic nature of the brominated aromatic ring, ensuring complete dissolution without precipitation[7].
Storage : Aliquot the stock solution into amber glass vials and store at -20°C.
Causality: The methyl ester is susceptible to slow hydrolysis; low temperatures and the absence of light/moisture prevent degradation into the corresponding carboxylic acid, which would fundamentally alter the toxicity profile.
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale : HepG2 (hepatocellular carcinoma) cells are utilized because they retain basal levels of esterases and cytochrome P450 enzymes, allowing for the assessment of toxicity induced by potential primary metabolites (e.g., the hydrolyzed acid form).
Cell Seeding : Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Compound Exposure : Prepare working dilutions (0.1 µM to 100 µM) in culture media.
Critical Step: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% (v/v).
Causality: Variations in DMSO concentration can independently induce cellular stress, confounding the toxicity data of the isoxazole derivative.
Vehicle Control: Cells treated with 0.1% DMSO (controls for solvent-induced toxicity).
Positive Control: Cells treated with 10% Sodium Dodecyl Sulfate (SDS) (validates the assay's sensitivity to cell death).
Viability Quantification : After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove the media and solubilize the resulting formazan crystals with 100 µL of DMSO.
Readout : Measure absorbance at 570 nm using a microplate reader. Calculate the
IC50
using non-linear regression analysis to quantify the exact cytotoxic threshold of the compound.
An In-Depth Technical Guide to the Formation of Methyl 4-bromo-3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of Methyl 4-bromo-3...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of Methyl 4-bromo-3-methylisoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is dissected into two primary stages: the construction of the isoxazole core via a regioselective 1,3-dipolar cycloaddition, followed by electrophilic bromination at the C4 position. This document elucidates the causal factors influencing experimental design, ensuring a robust and reproducible synthetic strategy. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are provided to support researchers in the application and adaptation of this methodology.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are a prominent class of five-membered heterocyclic compounds that feature frequently in a multitude of biologically active molecules and approved pharmaceuticals. Their utility stems from their ability to act as bioisosteres for other functional groups, their metabolic stability, and their capacity to engage in various non-covalent interactions with biological targets. Methyl 4-bromo-3-methylisoxazole-5-carboxylate, in particular, serves as a versatile building block in drug discovery, with the bromo- and ester functionalities providing orthogonal handles for further chemical elaboration. Understanding the precise mechanism of its formation is paramount for process optimization, yield maximization, and the rational design of novel analogues.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to Methyl 4-bromo-3-methylisoxazole-5-carboxylate involves a two-step sequence:
[3+2] Cycloaddition: Formation of the 3-methylisoxazole-5-carboxylate core through a 1,3-dipolar cycloaddition reaction between in situ-generated acetonitrile oxide and methyl propiolate.
Electrophilic Bromination: Regioselective bromination of the resulting isoxazole at the electron-rich C4 position.
This strategy is predicated on the well-established principles of isoxazole synthesis and electrophilic aromatic substitution, providing a reliable and scalable pathway to the target molecule.
Mechanistic Deep Dive: Formation of the Isoxazole Core
The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile method for constructing five-membered heterocycles.[1] In this case, the 1,3-dipole is acetonitrile oxide, and the dipolarophile is methyl propiolate.
In Situ Generation of Acetonitrile Oxide
Acetonitrile oxide is a reactive intermediate and is typically generated in situ to avoid its dimerization or decomposition. A common and effective method for its generation is the dehydrochlorination of acetohydroxamoyl chloride, which is itself prepared from acetaldehyde oxime.[2]
The process begins with the oximation of acetaldehyde using hydroxylamine, often in the presence of a mild base.[3][4][5] The resulting acetaldehyde oxime is then chlorinated, typically with a reagent like N-chlorosuccinimide (NCS) or chlorine gas, to yield acetohydroxamoyl chloride.[2]
In the presence of a non-nucleophilic base, such as triethylamine (Et3N), acetohydroxamoyl chloride readily eliminates a molecule of hydrogen chloride to furnish the desired acetonitrile oxide.
Experimental Workflow: Synthesis of Methyl 3-methylisoxazole-5-carboxylate
Caption: Workflow for the formation of the isoxazole core.
The [3+2] Cycloaddition: A Concerted and Regioselective Process
The 1,3-dipolar cycloaddition of acetonitrile oxide to methyl propiolate is a concerted, pericyclic reaction that proceeds through a single transition state.[1] The regioselectivity of this reaction, which dictates the formation of the desired 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer, is governed by both steric and electronic factors.
According to Frontier Molecular Orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is often dominant.[6][7] For the reaction between acetonitrile oxide and the electron-deficient methyl propiolate, the LUMO of the alkyne has a larger orbital coefficient on the unsubstituted carbon atom. The HOMO of the nitrile oxide has a larger coefficient on the carbon atom. This orbital alignment favors the formation of the carbon-carbon bond between the nitrile oxide carbon and the unsubstituted alkyne carbon, leading to the 3,5-disubstituted isoxazole.
Mechanism of 1,3-Dipolar Cycloaddition
Caption: Concerted mechanism of isoxazole ring formation.
Mechanistic Deep Dive: Electrophilic Bromination
The second stage of the synthesis involves the bromination of the newly formed isoxazole ring. This proceeds via an electrophilic aromatic substitution mechanism.
Regioselectivity of Bromination
The isoxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The position of substitution is directed by the existing substituents. In 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The methyl group at the 3-position and the ester group at the 5-position both direct the incoming electrophile to the 4-position.[8]
The Bromination Mechanism
A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and convenient choice. The reaction is often carried out in a suitable solvent such as chloroform or acetonitrile.[9][10] The mechanism involves the attack of the electron-rich C4 position of the isoxazole on the electrophilic bromine atom of the brominating agent. This generates a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the isoxazole ring and yields the final product, Methyl 4-bromo-3-methylisoxazole-5-carboxylate.[11]
Mechanism of Electrophilic Bromination
Caption: Mechanism of electrophilic bromination at the C4 position.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available reagents.
Synthesis of Methyl 3-methylisoxazole-5-carboxylate
Materials:
Acetaldehyde oxime
N-Chlorosuccinimide (NCS)
Triethylamine (Et3N)
Methyl propiolate
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
Preparation of Acetohydroxamoyl Chloride: In a round-bottom flask, dissolve acetaldehyde oxime in a suitable solvent such as chloroform. Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
In Situ Generation of Acetonitrile Oxide and Cycloaddition: To the reaction mixture containing acetohydroxamoyl chloride, add methyl propiolate. Cool the mixture to 0 °C and add triethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[12]
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Methyl 3-methylisoxazole-5-carboxylate.
Synthesis of Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Materials:
Methyl 3-methylisoxazole-5-carboxylate
N-Bromosuccinimide (NBS)
Acetonitrile
Saturated aqueous sodium thiosulfate
Brine
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Bromination: Dissolve Methyl 3-methylisoxazole-5-carboxylate in acetonitrile in a round-bottom flask. Add N-bromosuccinimide in one portion. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Methyl 4-bromo-3-methylisoxazole-5-carboxylate.[10]
Quantitative Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Physical State
Methyl 3-methylisoxazole-5-carboxylate
C6H7NO3
141.12
Solid or Oil
Methyl 4-bromo-3-methylisoxazole-5-carboxylate
C6H6BrNO3
220.02
Solid
Conclusion
The synthesis of Methyl 4-bromo-3-methylisoxazole-5-carboxylate is a well-defined process rooted in fundamental principles of organic chemistry. The key steps, a 1,3-dipolar cycloaddition and an electrophilic bromination, are both highly regioselective, leading to the efficient formation of the target compound. By understanding the underlying mechanisms, researchers can confidently apply and adapt these methods for the synthesis of a diverse array of isoxazole derivatives, thereby facilitating advancements in drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working in this dynamic field.
References
Upadhyay, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
Bürki, C., et al. (2021). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development, 25(6), 1436-1445. [Link]
Li, J., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-763. [Link]
Ragaini, F., & Cenini, S. (1994). Production of acetaldehyde oxime.
Hamme, A. T., et al. (2003). Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines. Molecules, 8(12), 929-937. [Link]
Sustmann, R., & Sicking, W. (1996). Ab Initio Study of the Regiochemistry of 1,3-Dipolar Cycloadditions. Reactions of Diazomethane and Formonitrile Oxide with Ethene, Propene, Acrylonitrile, and Methyl Vinyl Ether. The Journal of Organic Chemistry, 61(15), 5110-5116. [Link]
Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]
PubChem. (n.d.). Methyl 3-methylisoxazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Jasiński, R. (2025). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. International Journal of Molecular Sciences, 26(4), 2357. [Link]
Curran, D. P., & Fenk, C. J. (1985). In situ methods of nitrile oxide generation and cycloaddition. Journal of the American Chemical Society, 107(21), 6023-6028. [Link]
Smith, A. B., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1140. [Link]
Wang, Z., et al. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
Gardner, T. S., et al. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides.
Li, Y., et al. (2024). Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. European Journal of Medicinal Chemistry, 269, 116298. [Link]
Stuart, C. L., & Wirth, T. (2018). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202501589. [Link]
Shingate, B. B., et al. (2012). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical and Pharmaceutical Bulletin, 60(5), 656-661. [Link]
Prakash, O., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3436-3450. [Link]
Ragaini, F., & Cenini, S. (1979). Production of acetaldehyde oxime.
de Andrade, J. B., & da Silva, J. B. P. (2018). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society, 29(10), 2115-2124. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
Nishiwaki, N., et al. (2019). Development of a safely handleable synthetic equivalent of cyanonitrile oxide by 1,3-dipolar cycloaddition of nitroacetonitrile. Organic & Biomolecular Chemistry, 17(23), 5782-5786. [Link]
Nishiwaki, N. (2021). Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry, 86(16), 10839-10853. [Link]
Reddy, C. R., et al. (2018). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. Organic Letters, 20(15), 4561-4565. [Link]
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Upadhyay, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
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Giofrè, S. V., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(2), 1204. [Link]
Vibrational Characterization of Methyl 4-bromo-3-methylisoxazole-5-carboxylate: A Mechanistic IR Spectroscopy Guide
Executive Summary Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. Accurate structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. Accurate structural validation of this building block is critical before downstream synthetic integration. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming its structural integrity.
This whitepaper provides an in-depth analysis of the vibrational modes of this molecule. Rather than merely listing empirical data, we deconstruct the causality behind each absorption band—exploring how conjugation, reduced mass, and aromaticity dictate the spectral fingerprint.
Structural Deconstruction & Vibrational Causality
To accurately interpret the IR spectrum of Methyl 4-bromo-3-methylisoxazole-5-carboxylate, one must understand the physical chemistry governing its bonds. The molecule consists of four primary vibrational domains:
The Conjugated Methyl Ester (C5 Position)
In a standard aliphatic ester, the carbonyl (C=O) stretching frequency typically manifests around 1740–1750 cm⁻¹ due to the strong force constant of the double bond. However, in this molecule, the ester is directly attached to the C5 position of the isoxazole ring.
Mechanistic Causality: The isoxazole ring is a planar, 6π-electron aromatic system. This allows the π-electrons of the C=O bond to delocalize into the heterocyclic ring. This conjugation increases the single-bond character of the carbonyl group, thereby lowering its force constant. Consequently, the C=O stretching frequency undergoes a bathochromic shift (to a lower wavenumber), appearing prominently between 1715 and 1730 cm⁻¹1. Furthermore, the ester C-O stretches follow the "Rule of Three" for aromatic esters, yielding strong asymmetric and symmetric stretches in the 1250–1100 cm⁻¹ region.
The Isoxazole Core
The isoxazole heterocycle contains adjacent nitrogen and oxygen atoms.
Mechanistic Causality: The ring behaves as a coupled oscillator. The C=N and C=C bonds do not vibrate in isolation; they couple to produce distinct aromatic ring breathing and stretching modes. You will observe sharp, medium-to-strong bands around 1600 cm⁻¹ and 1500 cm⁻¹2. The N-O bond stretch is highly characteristic but often falls in the crowded fingerprint region (1150–1000 cm⁻¹ ), requiring careful deconvolution from the ester C-O bands.
The Heavy Atom Effect (C4 Bromine)
Mechanistic Causality: According to Hooke's Law for molecular vibrations (
ν∝k/μ
), frequency (
ν
) is inversely proportional to the square root of the reduced mass (
μ
). Bromine is a massive atom. Its attachment at the C4 position drastically increases the local reduced mass, driving the C-Br stretching frequency deep into the far-fingerprint region (650–500 cm⁻¹ ) 3. Additionally, the strong inductive electron-withdrawing effect of bromine slightly stiffens the adjacent C=C bond, subtly sharpening the 1500 cm⁻¹ ring mode.
Aliphatic Methyl Groups
The molecule contains two methyl groups (one on the ester, one at C3).
Mechanistic Causality: The sp³ hybridized C-H bonds exhibit classic symmetric and asymmetric stretching just below the 3000 cm⁻¹ threshold (2950–2850 cm⁻¹ ) 4. Their corresponding bending modes (umbrella deformations) will appear around 1450 cm⁻¹ and 1375 cm⁻¹.
Quantitative Data Summary
The following table synthesizes the expected quantitative vibrational data for Methyl 4-bromo-3-methylisoxazole-5-carboxylate, serving as a reference matrix for spectral validation.
Functional Group
Vibrational Mode
Expected Range (cm⁻¹)
Intensity
Causality / Diagnostic Notes
Ester Carbonyl
C=O Stretch
1715 – 1730
Very Strong
Shifted lower than 1740 cm⁻¹ due to π-conjugation with the isoxazole ring.
Isoxazole Ring
C=N / C=C Stretch
~1600 & ~1500
Medium-Strong
Coupled aromatic ring breathing modes.
Ester C-O
C-C-O Asym. Stretch
1250 – 1300
Strong
"Rule of Three" peak; broadened by hydrogen bonding/packing in solid state.
Isoxazole Core
N-O Stretch
1150 – 1000
Medium
Often overlaps with the ester O-C-C symmetric stretch.
Methyl Groups
C-H sp³ Stretch
2950 – 2850
Weak-Medium
Located strictly below 3000 cm⁻¹. Lack of >3000 cm⁻¹ peaks confirms absence of sp² C-H.
Halogen
C-Br Stretch
650 – 500
Strong
Low frequency dictated by the high reduced mass of the Bromine atom.
Attenuated Total Reflectance (ATR) FTIR is the modern standard for analyzing solid powders like this isoxazole derivative. The following protocol is designed as a self-validating system , ensuring that environmental or instrumental artifacts do not compromise data integrity.
Step 1: System Readiness & Baseline Validation
Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) using a lint-free wipe dampened with HPLC-grade isopropanol. Allow to air dry completely.
Background Acquisition: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Self-Validation Check: Inspect the background spectrum. The baseline must be flat. Causality: Any peaks in the 2900 cm⁻¹ (organic residues) or 1650 cm⁻¹ (water vapor) regions indicate incomplete cleaning or poor purging. Do not proceed until the background is pristine.
Step 2: Sample Application & Evanescent Coupling
Loading: Transfer ~2–5 mg of Methyl 4-bromo-3-methylisoxazole-5-carboxylate powder directly onto the center of the ATR crystal.
Compression: Lower the ATR anvil to apply continuous pressure to the sample.
Self-Validation Check (Pressure Optimization): Monitor the live signal preview. Causality: ATR relies on an evanescent wave penetrating only 0.5–2 µm into the sample. Without intimate physical contact, the wave cannot couple with the sample's dipole moments, resulting in artificially weak signals. Increase pressure until the C=O band (~1720 cm⁻¹) reaches at least 60-70% transmittance/absorbance relative to the baseline.
Step 3: Data Acquisition & Post-Processing
Scanning: Execute the sample scan (32–64 scans, 4 cm⁻¹ resolution) to ensure a high Signal-to-Noise Ratio (SNR).
ATR Correction: Apply an ATR-correction algorithm in the spectrometer software. Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of fingerprint region peaks (like C-Br). The algorithm normalizes this to match transmission spectra.
Baseline Correction: Apply an automatic baseline correction to account for any scattering effects from the crystalline powder.
Mechanistic Interpretation Workflow
The following logic gate diagram illustrates the diagnostic workflow a scientist must follow to validate the identity of the compound based on the acquired spectrum.
Logical workflow for ATR-FTIR spectral validation of the isoxazole derivative.
References
"The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three." Spectroscopy Online. Available at:[Link]
Literature Review and Synthetic Applications of Methyl 4-bromo-3-methylisoxazole-5-carboxylate: A Technical Guide
Executive Summary In the landscape of modern drug discovery and complex organic synthesis, isoxazole derivatives serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and unique hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, isoxazole derivatives serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) emerges as a highly versatile, polyfunctional building block[1]. Featuring a halogenated C4 position, an electrophilic C5-ester, and a C3-methyl group, this compound provides orthogonal reactivity vectors. This whitepaper synthesizes current literature, mechanistic insights, and field-proven protocols to guide researchers in leveraging this scaffold for the construction of complex heterocyclic architectures, such as COX-2 inhibitors and epigenetic modulators[2].
Physicochemical Profiling
Understanding the structural and electronic properties of Methyl 4-bromo-3-methylisoxazole-5-carboxylate is the first step in predicting its behavior in multi-step synthesis. The electron-withdrawing nature of both the isoxazole nitrogen and the C5-carboxylate significantly depletes electron density from the C4-bromine, activating it for transition-metal-catalyzed cross-coupling while simultaneously rendering the ring sensitive to strong nucleophiles.
As a Senior Application Scientist, I emphasize that successful synthetic route design requires understanding the causality behind a molecule's reactivity. Methyl 4-bromo-3-methylisoxazole-5-carboxylate presents a unique set of challenges and opportunities:
The C4-Bromine: Orthogonal Cross-Coupling
The 4-position of the isoxazole ring is highly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings[2][4].
Mechanistic Insight : The oxidative addition of Pd(0) into the C4-Br bond is thermodynamically favored due to the electron-deficient nature of the isoxazole ring. However, the C3-methyl and C5-ester groups create a sterically congested microenvironment. To overcome this, the use of elevated temperatures and robust, sterically accommodating ligands (e.g., PPh₃ in excess or Buchwald-type ligands) is critical to facilitate the reductive elimination step and prevent catalyst stalling[5].
The C5-Ester: Nucleophilic Acyl Substitution
The methyl ester at the C5 position can be hydrolyzed to a carboxylic acid or reduced to an alcohol.
Mechanistic Insight : Isoxazoles are notoriously sensitive to ring-opening under harsh basic conditions (e.g., NaOH at reflux). Deprotonation can trigger N-O bond cleavage. Therefore, transformations at the C5-ester must utilize mild, highly targeted reagents (such as LiOH for saponification or DIBAL-H for controlled reduction) to preserve the heterocyclic core.
Limitations and Decomposition Pathways
While palladium-catalyzed cross-couplings proceed smoothly under mild aqueous base conditions (e.g., Na₂CO₃)[5], researchers must exercise extreme caution when applying 4-bromoisoxazoles in reactions requiring strong bases. For instance, attempts at direct α-heteroarylation of ketones using 4-bromoisoxazoles, XPhos Pd G4, and NaOtBu under microwave irradiation (130 °C) result in complete decomposition of the starting material[6]. The combination of high thermal energy and strong alkoxide bases induces rapid degradation of the N-O bond.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that intermediate stability is maintained throughout the transformation.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
This protocol details the arylation of the C4 position, a critical step in synthesizing 3,4-diarylisoxazole scaffolds (e.g., Valdecoxib analogs)[2].
Degassing (Critical Step) : Prepare a solvent mixture of DMF and H₂O (4:1 v/v). Sparge the mixture with argon for 30 minutes. Causality: Oxygen rapidly quenches the active Pd(0) species; thorough degassing is non-negotiable for high turnover numbers.
Reagent Assembly : In an oven-dried Schlenk flask under argon, combine Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv)[5].
Catalyst Addition : Add the degassed solvent mixture, followed immediately by Pd(PPh₃)₄ (0.05 equiv). Seal the vessel.
Thermal Activation : Heat the reaction mixture to 85 °C for 12 hours. Causality: The steric bulk flanking the C4 position requires thermal energy to drive the transmetalation and reductive elimination steps[2].
Workup : Cool to ambient temperature. Dilute with EtOAc and wash extensively with brine to remove DMF. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification : Isolate the product via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Mild Saponification of the C5-Ester
This procedure hydrolyzes the ester to a carboxylic acid without triggering isoxazole ring-opening.
Substrate Dissolution : Dissolve the isoxazole ester (1.0 equiv) in a solvent system of THF/H₂O (3:1 v/v).
Temperature Control : Cool the solution to 0 °C using an ice bath. Causality: Lowering the kinetic energy of the system prevents competitive base-catalyzed ring degradation.
Base Addition : Add LiOH·H₂O (1.5 equiv) in a single portion. Causality: The Li⁺ ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the carbon's electrophilicity, allowing the hydroxide nucleophile to attack efficiently even at 0 °C.
Reaction Monitoring : Stir at 0 °C to ambient temperature for 2–4 hours. Monitor via TLC until the starting material is consumed.
Isolation : Acidify the mixture carefully to pH 2–3 using 1M HCl. Extract the newly formed carboxylic acid into EtOAc, wash with brine, dry over MgSO₄, and evaporate to yield the product.
Quantitative Data Presentation
The table below summarizes the optimized reaction parameters and expected outcomes for key transformations of the 4-bromoisoxazole scaffold based on literature precedent.
The following diagram illustrates the divergent synthetic pathways accessible from Methyl 4-bromo-3-methylisoxazole-5-carboxylate, highlighting the orthogonal reactivity of its functional groups.
Divergent synthetic pathways of Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
ChemContract Research. "4-Bromoisoxazole — Buy from USA Supplier" Chem-contract.com.
European Patent Office. "Patent 1102755 - SUBSTITUTED ISOXAZOLE DERIVATIVES AS ESTROGEN RECEPTOR MODULATORS" Epo.org.
National Institutes of Health (PMC). "Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor" Nih.gov.
ACS Publications. "Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation" Acs.org.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Compound Focus: Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4)
Introduction & Strategic Context
Methyl 4-bromo-3-methylisoxazole-5-carboxylate is a highly functionalized, electron-deficient heterocyclic building block. Isoxazole derivatives are critical scaffolds in modern drug discovery, frequently utilized as bioisosteres for amides and esters, and serve as key pharmacophores in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors.
The functionalization of the C4 position via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust pathway to synthesize complex biaryl or heteroaryl systems[1]. However, the unique structural environment of this specific substrate—featuring an ortho-methyl group, an ortho-ester group, and a base-sensitive carboxylate—demands highly tailored experimental conditions to ensure chemoselectivity and high yields.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The Suzuki-Miyaura coupling proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. For this substrate, the conditions must be engineered around two primary challenges:
A. Overcoming Steric Hindrance at C4
The C4-bromine is sterically congested, flanked by the C3-methyl and C5-carboxylate groups. While the electron-withdrawing nature of the ester accelerates the initial oxidative addition of the C-Br bond to the Pd(0) center, the subsequent transmetalation and reductive elimination steps are sterically hindered.
Causality of Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ often struggle with ortho-disubstituted halides. To facilitate reductive elimination, bidentate ligands with large bite angles, such as dppf in Pd(dppf)Cl₂ , or bulky dialkylbiaryl phosphine ligands (e.g., XPhos), are required to stabilize the palladium intermediate and force the coupled fragments together[3].
B. Preventing Chemoselective Degradation (Ester Saponification)
The Suzuki coupling strictly requires a base to activate the boronic acid for transmetalation[4]. However, the C5-methyl ester is highly susceptible to saponification (hydrolysis) if exposed to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures.
Causality of Base Choice: To preserve the ester functionality, the protocol must employ mild bases. Anhydrous Cs₂CO₃ or powdered KF are optimal for base-labile groups[4]. Alternatively, if an aqueous-biphasic system is necessary for boronic acid solubility, mild aqueous K₃PO₄ is preferred over carbonates, as demonstrated in the synthesis of complex carbazole-isoxazole BET inhibitors[5].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-bromoisoxazole derivatives.
This protocol is designed as a self-validating system . By utilizing anhydrous conditions, we eliminate the primary variable responsible for target degradation (water-driven saponification).
Step 1: Reagent Preparation & Degassing
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv). Causality: A 20% excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.
Add anhydrous Cs₂CO₃ (2.0 equiv).
Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.
Step 2: Catalyst Loading
Under a positive flow of N₂, quickly remove the septum and add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
Re-seal the flask and perform one final vacuum/N₂ purge cycle.
Inject anhydrous, degassed 1,4-Dioxane (10 mL per mmol of substrate) via syringe. Self-Validation Check: The solution should transition from a reddish-orange suspension to a dark red/brown mixture as the active Pd(0) species is generated upon heating.
Step 3: Reaction Execution
Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.
In-Process Validation: After 4 hours, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material validates reaction progression.
Step 4: Workup & Purification
Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with deionized water (2 × 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue via silica gel flash column chromatography. Post-Reaction Validation: Confirm product identity via LC-MS. The presence of the
[M+H]+
peak and the strict absence of the
[M+H−32]+
peak confirms that the C5-methyl ester remains fully intact.
Step-by-step experimental workflow for the anhydrous Suzuki-Miyaura cross-coupling protocol.
If the boronic acid is highly polar and insoluble in pure dioxane, an aqueous-biphasic system is required. This protocol is adapted from established literature for synthesizing isoxazole-based BET inhibitors[5].
Setup: In a microwave-safe vial or Schlenk tube, combine Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).
Solvent Addition: Add a degassed mixture of THF (or Dioxane) and water in a 4:1 ratio.
Base Addition: Add a 3N aqueous solution of K₃PO₄ (2.5 equiv). Causality: K₃PO₄ provides a highly alkaline environment for rapid transmetalation but is kinetically slower at hydrolyzing esters compared to NaOH.
Reaction: Heat the sealed vial at 70 °C for 6 hours (or subject to microwave irradiation at 100 °C for 30 minutes).
Workup: Cool to room temperature, separate the aqueous phase, and extract the aqueous layer twice with EtOAc. Combine organic layers, dry over Na₂SO₄, concentrate, and purify via chromatography.
References
Organic Chemistry Portal.
National Center for Biotechnology Information (PMC).
Google Patents.
Chemistry LibreTexts.
National Center for Biotechnology Information (PMC).
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Introduction: Unlocking the Potential of Substituted Isoxazoles The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of Substituted Isoxazoles
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates. The ability to functionalize this privileged heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile C-N bond-forming reaction, offering a significant advantage over classical methods due to its broad substrate scope, excellent functional group tolerance, and typically high yields.[1][2]
This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of Methyl 4-bromo-3-methylisoxazole-5-carboxylate, a key intermediate for the synthesis of a diverse array of 4-amino-3-methylisoxazole-5-carboxylate derivatives. These derivatives are of significant interest to researchers in drug discovery and development. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Reaction Principle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][3] The generally accepted mechanism consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole substrate. This step is often rate-limiting, particularly for electron-deficient heterocycles.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst, promoting the oxidative addition of the electron-deficient isoxazole bromide, and facilitating the final reductive elimination step.[4][5]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Selecting the Optimal Catalyst System for an Electron-Deficient Heterocycle
Methyl 4-bromo-3-methylisoxazole-5-carboxylate presents a unique challenge due to the electron-withdrawing nature of the isoxazole ring and the ester functionality. This electronic deficiency can render the C-Br bond less susceptible to oxidative addition. Furthermore, the nitrogen and oxygen atoms of the isoxazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.
To overcome these challenges, the use of modern, bulky, and electron-rich phosphine ligands is highly recommended. Third-generation (G3) and fourth-generation (G4) Buchwald precatalysts, which are air- and moisture-stable, are particularly effective as they readily form the active monoligated Pd(0) species in situ.
Recommended Catalyst Systems:
Catalyst System
Recommended For
Rationale
tBuBrettPhos Pd G3
Primary Amines (Alkyl & Aryl)
The high steric bulk and electron-donating properties of tBuBrettPhos are well-suited for the coupling of less nucleophilic primary amines with electron-deficient heteroaryl bromides.[6]
RuPhos Pd G3
Secondary Amines (Alkyl & Aryl)
RuPhos is a highly effective ligand for the coupling of a broad range of secondary amines, offering good reaction rates and yields.[3]
XPhos Pd G3
Aryl Amines & Hindered Amines
XPhos is a versatile ligand that often provides excellent results for the coupling of anilines and sterically demanding amines.[7]
Experimental Protocols
The following protocols are designed as a starting point and may require optimization for specific amine substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Amination with Primary Amines
This protocol is optimized for the coupling of primary alkyl and aryl amines using the tBuBrettPhos Pd G3 precatalyst.
Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv, as a 1 M solution in THF)
Anhydrous, degassed 1,4-dioxane (5 mL)
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
To the Schlenk tube, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate and the secondary amine (if solid).
Evacuate and backfill the tube with argon three times.
Add the RuPhos Pd G3 precatalyst.
Add the anhydrous, degassed 1,4-dioxane via syringe. If the secondary amine is a liquid, add it at this stage.
Add the LHMDS solution dropwise with stirring.
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
Stir the reaction mixture vigorously for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
Follow steps 7-11 from Protocol 1 for workup and purification.
Data Presentation: Representative Yields
The following table provides representative yields for the Buchwald-Hartwig amination of Methyl 4-bromo-3-methylisoxazole-5-carboxylate with a variety of amines, based on literature precedents for similar electron-deficient heteroaryl bromides.[6][8][9]
Caption: A step-by-step workflow for the Buchwald-Hartwig amination of Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst (degraded precatalyst or inefficient activation).- Impure reagents or solvents (presence of water or oxygen).- Suboptimal base or solvent.
- Use a fresh batch of precatalyst. Ensure rigorous inert atmosphere techniques.- Use freshly distilled/dried solvents and pure amines.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, CPME).[5]
Formation of Hydrodehalogenated Isoxazole
- β-hydride elimination from the palladium-amido intermediate.- This side reaction is more common with certain amines.
- Switch to a more sterically hindered ligand (e.g., from RuPhos to XPhos).- Lower the reaction temperature and extend the reaction time.- Use a different base.
Formation of Di-arylated Amine (for primary amines)
- The product amine is more reactive than the starting primary amine.
- Use a slight excess of the primary amine (1.5-2.0 equiv).- Lower the reaction temperature once the initial conversion is observed.
Reaction Stalls
- Catalyst decomposition or poisoning over time.
- Lower the reaction temperature.- Consider a higher catalyst loading (e.g., 3-5 mol%).- Ensure the absence of coordinating impurities in the starting materials.
Conclusion
The Buchwald-Hartwig amination of Methyl 4-bromo-3-methylisoxazole-5-carboxylate is a highly effective method for the synthesis of a diverse range of 4-amino-isoxazole derivatives. The use of modern, bulky biarylphosphine-ligated palladium precatalysts is crucial for achieving high yields with this electron-deficient heterocyclic substrate. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
Buchwald, S. L. et al. J. Am. Chem. Soc.1995 , 117 (45), 11348-11358. [Link]
Chan, T. H. et al. Org. Synth.2024 , 101, 438-459. [Link]
Mernyák, E. et al. Beilstein J. Org. Chem.2018 , 14, 1032-1039. [Link]
Reis, M. C. et al. Dalton Trans.2022 , 51 (25), 9575–9581. [Link]
Nolan, S. P. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. 2021 . [Link]
Maryasin, B. et al. Angew. Chem. Int. Ed.2018 , 57 (23), 6775-6779. [Link]
Ananiev, V. A. et al. Dalton Trans.2021 , 50 (23), 8031-8043. [Link]
Skrydstrup, T. et al. ChemComm, 2020 , 56, 10582-10585. [Link]
Gryko, D. T. et al. J. Org. Chem.2021 , 86 (24), 18018–18030. [Link]
Royal Society of Chemistry. "Preparation of sec and tert amines by Buchwald-Hartwig Amination". [Link]
ResearchGate. "ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.". [Link]
Application Notes & Protocols: Methyl 4-Bromo-3-Methylisoxazole-5-Carboxylate as a Foundational Building Block in Modern Drug Discovery
Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, metabolic stability, and capacity for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone of drug design.[3][4] This guide focuses on a particularly versatile derivative, Methyl 4-bromo-3-methylisoxazole-5-carboxylate . We provide an in-depth exploration of its strategic application, detailing its physicochemical properties, core synthetic transformations, and its role in constructing complex molecular architectures for targeted therapies. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.
Introduction: The Strategic Value of the Isoxazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the five-membered isoxazole ring stands out for its prevalence in drugs spanning anti-inflammatory, anti-cancer, and antibacterial applications.[2][5][6] The value of Methyl 4-bromo-3-methylisoxazole-5-carboxylate lies in its trifunctional nature, presenting three distinct points for molecular diversification:
The C4-Bromo Group: A versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This position is ideal for introducing aryl or heteroaryl moieties that can serve as key pharmacophoric elements, such as hinge-binding motifs in kinase inhibitors.
The C5-Ester Group: A readily modifiable functional group. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast library of amines to form amides. This is a classic strategy for modulating solubility, cell permeability, and engaging in crucial hydrogen bond interactions with biological targets.
The C3-Methyl Group: A stable substituent that provides a specific steric and electronic profile, often contributing to favorable binding interactions and metabolic stability.
This combination of features makes the title compound an exemplary building block for constructing libraries of drug candidates with high structural diversity from a single, reliable starting point.
Physicochemical & Structural Data
A clear understanding of a building block's physical properties is critical for experimental design, including solvent selection, reaction monitoring, and purification.
Property
Value
IUPAC Name
Methyl 4-bromo-3-methyl-1,2-oxazole-5-carboxylate
Molecular Formula
C₆H₆BrNO₃
Molecular Weight
220.02 g/mol
Appearance
Off-white to pale yellow solid (typical)
CAS Number
16931-95-6
Solubility
Soluble in DCM, EtOAc, DMF, DMSO. Limited solubility in water.
Core Synthetic Transformations & Protocols
The true power of Methyl 4-bromo-3-methylisoxazole-5-carboxylate is realized through its reactivity. The following sections detail the most critical synthetic protocols that leverage its functional handles.
This reaction is arguably the most powerful tool for functionalizing the C4-position. The Suzuki-Miyaura coupling is renowned for its mild conditions, functional group tolerance, and commercial availability of a vast array of boronic acids and esters, making it a workhorse in drug discovery.[7][8]
Expertise & Causality: The choice of a palladium catalyst with a bulky phosphine ligand (like dppf) is crucial. The ligand stabilizes the Pd(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition of the C-Br bond to the palladium center, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9] The base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. A mixed solvent system like Dioxane/H₂O or DMSO/H₂O is often used to dissolve both the organic and inorganic reagents.[10]
Experimental Protocol: Synthesis of Methyl 3-methyl-4-phenylisoxazole-5-carboxylate
Reagent Setup: To a flame-dried Schlenk flask, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Catalyst & Solvent Addition: Under the inert atmosphere, add the Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq). Add degassed 1,4-Dioxane and degassed Water in a 4:1 ratio (to achieve a ~0.2 M concentration of the starting material).
Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer.
Extraction: Extract the aqueous layer twice more with EtOAc.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of Hexanes/EtOAc) to yield the desired product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Workflow Visualization
Fig. 1: Suzuki-Miyaura Coupling Workflow
Protocol II: Ester Modification via Saponification and Amide Coupling
The C5-ester is a gateway to a multitude of derivatives, most importantly amides. This two-step sequence first generates the carboxylic acid intermediate, which is then activated for coupling with an amine.
Expertise & Causality:
Saponification: Hydrolysis of the methyl ester is typically achieved under basic conditions (e.g., LiOH, NaOH). Lithium hydroxide is often preferred as it can minimize side reactions and is effective at room temperature. The reaction is driven by the formation of the carboxylate salt. Acidification in the work-up step is required to protonate the carboxylate and yield the neutral carboxylic acid.
Amide Coupling: Direct condensation of a carboxylic acid and an amine is inefficient. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid by forming a highly reactive intermediate. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is added to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.
Experimental Protocol: Two-Step Synthesis of a C5-Amide Derivative
Step A: Saponification to 4-Bromo-3-methylisoxazole-5-carboxylic acid
Dissolution: Dissolve Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio).
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
Reaction: Stir at room temperature until LC-MS analysis indicates complete conversion of the starting ester (typically 2-6 hours).
Quench & Acidify: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH ~2-3 with 1M HCl.
Isolation: A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with EtOAc.
Step B: Amide Coupling with Benzylamine
Reagent Setup: To a solution of the carboxylic acid from Step A (1.0 eq) in an anhydrous polar aprotic solvent like DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
Amine Addition: Add Benzylamine (1.1 eq) to the reaction mixture.
Reaction: Continue stirring at room temperature until the reaction is complete as monitored by LC-MS (typically 2-16 hours).
Work-up & Purification: Dilute the reaction with water and extract with EtOAc. Combine the organic layers, wash successively with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography or reverse-phase HPLC.
Workflow Visualization
Fig. 2: Ester to Amide Conversion Workflow
Application in Target-Oriented Drug Discovery: Kinase Inhibitors
The 3-methyl-4-aryl-isoxazole-5-carboxamide scaffold is a potent and common core for various protein kinase inhibitors.[11] Kinases are a critical class of drug targets, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
Structural Rationale:
A typical ATP-competitive kinase inhibitor binds to the active site, where ATP would normally dock. The isoxazole scaffold is perfectly suited to exploit key interactions in this pocket:
Hinge-Binding: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, interacting with the "hinge region" that connects the N- and C-lobes of the kinase. The adjacent C4-aryl group, installed via Suzuki coupling, can further enhance this interaction and provide selectivity.
Hydrophobic Pockets: The 3-methyl group and the C4-aryl substituent can occupy hydrophobic pockets within the active site, contributing to binding affinity.
Solvent-Front Interaction: The C5-amide moiety, generated via the protocol above, extends out towards the solvent-exposed region of the active site. The R-group of the amide can be extensively modified to fine-tune physicochemical properties (like solubility) and to pick up additional interactions with the protein surface, enhancing potency and selectivity.[12]
Palladium-catalyzed cyanation of Methyl 4-bromo-3-methylisoxazole-5-carboxylate
An in-depth guide to the Palladium-Catalyzed Cyanation of Methyl 4-bromo-3-methylisoxazole-5-carboxylate, offering a detailed protocol, mechanistic insights, and safety considerations for researchers in synthetic and med...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the Palladium-Catalyzed Cyanation of Methyl 4-bromo-3-methylisoxazole-5-carboxylate, offering a detailed protocol, mechanistic insights, and safety considerations for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of Cyanated Isoxazoles
Isoxazole scaffolds are privileged structures in medicinal chemistry and materials science, found in a range of pharmaceuticals like the COX-2 inhibitor valdecoxib and various antibiotics.[1] The introduction of a cyano group onto the isoxazole ring provides a versatile chemical handle. The nitrile functionality is a key precursor for a multitude of functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it an invaluable synthon for drug discovery and the development of novel organic materials.[2][3]
Traditionally, the synthesis of aryl nitriles relied on methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[2][4][5] The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering milder conditions, superior functional group tolerance, and catalytic efficiency.[4][6] However, these reactions have a reputation for being irreproducible, largely due to the deactivation of the palladium catalyst by the cyanide ion.[4]
This application note provides a robust and reproducible protocol for the cyanation of Methyl 4-bromo-3-methylisoxazole-5-carboxylate. It emphasizes the rationale behind the selection of each reaction component, a detailed step-by-step procedure, and critical safety protocols for handling cyanide sources. We will focus on the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and environmentally benign cyanide source, to address safety and reproducibility concerns.[3][4][5]
Mechanistic Rationale and Component Selection
Understanding the catalytic cycle and the role of each component is paramount for successful execution and troubleshooting. The generally accepted mechanism for palladium-catalyzed cyanation proceeds through a Pd(0)/Pd(II) cycle.
Caption: The catalytic cycle for Palladium-catalyzed cyanation.
Palladium Pre-catalyst
The active catalyst is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, they can be unstable.[7] It is often more practical to use a stable Pd(II) pre-catalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) state.[4][7] The choice of pre-catalyst can influence reaction kinetics and catalyst stability.
Ligand
The ligand is arguably the most critical component, as it stabilizes the palladium center, influences its reactivity, and prevents catalyst deactivation.[8] For C-N and C-C bond formations, electron-rich and sterically bulky phosphine ligands are often superior.[9][10]
Role of Steric Bulk: Facilitates the reductive elimination step (the product-forming step) and helps maintain a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.[8]
Role of Electron-Donating Ability: Increases the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide to the metal.[8]
Recommended Ligand: Biaryl monophosphine ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are excellent choices. They exhibit a wide "bite angle" which is beneficial for reductive elimination and catalyst stability.[7]
Cyanide Source
The choice of cyanide source directly impacts safety, reaction rate, and reproducibility.
Alkali Metal Cyanides (NaCN, KCN): Highly effective but also highly toxic and hygroscopic. Their high solubility can lead to rapid catalyst poisoning.[4]
Zinc Cyanide (Zn(CN)₂): A common alternative with lower solubility, which helps maintain a low concentration of free cyanide in solution, mitigating catalyst deactivation.[2][4]
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): The recommended source for this protocol. It is a non-toxic, inexpensive, and stable solid often used as a food additive.[3][4][5] It acts as a slow-release source of cyanide ions, effectively preventing catalyst poisoning. It is important to note that this reagent is used in sub-stoichiometric amounts relative to the aryl halide, as one mole of K₄[Fe(CN)₆] can deliver multiple cyanide equivalents.
Solvent and Base
Solvent: A polar, aprotic solvent is required to dissolve the reactants and facilitate the reaction at elevated temperatures. N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are excellent choices.[2][3][5] In this protocol, we recommend a mixture of an organic solvent like dioxane with water, which has been shown to be highly effective when using K₄[Fe(CN)₆] as the cyanide source.[4]
Base: A mild base is often added. While its role can be complex, it can facilitate the reduction of the Pd(II) pre-catalyst and neutralize any acidic species generated during the reaction. Potassium acetate (KOAc) is a suitable choice.[4]
Optimized Reaction Conditions
The following table summarizes a set of optimized conditions derived from established literature protocols for the cyanation of heteroaryl bromides.[2][3][4]
Effective solvent system for K₄[Fe(CN)₆] reactions.[4]
Temperature
100 °C
Provides sufficient thermal energy for efficient reaction rates.
Atmosphere
Nitrogen or Argon
Prevents oxidation of the Pd(0) catalyst and phosphine ligand.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Schlenk tube or microwave vial with a magnetic stir bar
Standard laboratory glassware for workup (separatory funnel, flasks)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
II. Reaction Setup and Execution
Caption: Workflow for the palladium-catalyzed cyanation reaction setup.
Reagent Preparation: To a clean, dry Schlenk tube or microwave vial containing a magnetic stir bar, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate (249 mg), Pd(OAc)₂ (4.5 mg), Xantphos (23.1 mg), K₄[Fe(CN)₆]·3H₂O (211 mg), and KOAc (12.3 mg).
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
Solvent Addition: Using syringes, add 5 mL of degassed anhydrous 1,4-dioxane and 5 mL of degassed deionized water to the reaction vessel.
Reaction: Place the sealed vessel into a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
III. Workup and Purification
Cooling and Quenching: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.
Extraction: Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water. Shake the funnel and allow the layers to separate.
Washing: Extract the aqueous layer two more times with 20 mL portions of ethyl acetate. Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude residue should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure product, Methyl 4-cyano-3-methylisoxazole-5-carboxylate, as a solid.
IV. Expected Results and Characterization
The purified product, Methyl 4-cyano-3-methylisoxazole-5-carboxylate, is expected to be a white to off-white solid. A successful reaction should provide the product in good to excellent yield (>80%).
HRMS (ESI): Calculated for C₇H₆N₂O₃ [M+H]⁺, found: [M+H]⁺.
(Note: Exact NMR shifts are predictive and should be confirmed experimentally.)
Critical Safety Precautions
While K₄[Fe(CN)₆] is considered non-toxic, it is crucial to handle all chemicals with care. The primary hazard in cyanation reactions is the potential generation of highly toxic hydrogen cyanide (HCN) gas.[11][12][13]
Acid Incompatibility:NEVER allow cyanide-containing compounds or reaction mixtures to come into contact with acid. Acidification will liberate lethal HCN gas.[11][14][15] All workup and decontamination procedures must be performed under basic or neutral conditions until the cyanide is confirmed to be removed or destroyed.
Engineering Controls: All manipulations, including weighing solids and the reaction itself, must be performed inside a certified chemical fume hood.[11][12][14]
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (not glasses), and double-glove with nitrile gloves.[12][13][14]
Designated Area: Establish a designated work area for the reaction. Ensure an emergency eyewash and safety shower are accessible.[11][14]
Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated gloves, silica gel) is considered acutely toxic hazardous waste. It must be collected in a designated, sealed waste container and disposed of according to institutional guidelines.
Decontamination: Decontaminate all glassware and work surfaces after use. This can be done by rinsing with a basic solution (e.g., 1 M NaOH) followed by a dilute bleach solution (10%) to oxidize any residual cyanide. Perform all decontamination inside the fume hood.[12][14][15]
By following this detailed protocol and adhering to strict safety measures, researchers can confidently and reproducibly synthesize Methyl 4-cyano-3-methylisoxazole-5-carboxylate, opening avenues for further exploration in drug development and materials science.
References
Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(4), 1365-1368. [Link]
Dunsch, F. A., & Doye, S. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. Journal of the American Chemical Society, 133(19), 7544-7547. [Link]
Kim, J., & Lee, S. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Letters, 13(2), 256-259. [Link]
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
Anil, V. S., & Gopinathan, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37243-37267. [Link]
Kumar, A., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(80), 10352-10355. [Link]
Cheng, G., et al. (2016). Palladium-catalyzed cyanation of aryl halides with CuSCN. Organic & Biomolecular Chemistry, 14(1), 76-79. [Link]
Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. [Link]
Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1063-1066. [Link]
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Louisiana State University Health Sciences Center New Orleans. (2018). SOP for the safe use of cyanide compounds. [Link]
Al-Hourani, B. J., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives. Chemistry & Biodiversity. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1022-1033. [Link]
Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. [Link]
CN1233634C. (2005). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
Li, J., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
Puppala, A., et al. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
Zhang, P., et al. (n.d.). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Safety Assessment. Organic Process Research & Development. [Link]
Li, Z., & Wang, Q. (2021). The Cyanations with Isocyanides: Recent Advances and Perspectives. Chinese Journal of Organic Chemistry. [Link]
Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]
Vautravers, N. P., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6439-6445. [Link]
WO0160363A1. (2001). A method for synthesizing leflunomide.
Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629. [Link]
Application Note: Orthogonal Functionalization of Methyl 4-bromo-3-methylisoxazole-5-carboxylate for Agrochemical Discovery
Strategic Relevance in Agrochemical Development The isoxazole heterocycle is a privileged pharmacophore in modern crop protection, prominently featured in commercial herbicides (e.g., isoxaflutole) and fungicides. Its ut...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Relevance in Agrochemical Development
The isoxazole heterocycle is a privileged pharmacophore in modern crop protection, prominently featured in commercial herbicides (e.g., isoxaflutole) and fungicides. Its utility stems from its favorable metabolic stability and its ability to act as a bioisostere for carboxylic acids and phenols, allowing it to interact selectively with biological targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in weeds [1].
Within this chemical space, Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) serves as a highly modular, bifunctional building block. It offers two orthogonal vectors for diversification:
The C4-Bromide: A handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.
The C5-Methyl Ester: A latent carboxylic acid that can be saponified and converted into diverse carboxamides, a motif critical for tuning the solubility and target-binding affinity of the final active ingredient.
Table 1: Core Physicochemical Profile
Property
Value
Strategic Implication
CAS Number
1092301-44-4
Commercially available starting material.
Molecular Formula
C6H6BrNO3
Low molecular weight (220.02 g/mol ) allows for high atom economy during elaboration.
C4-Bromine
Sterically hindered
Requires specialized bulky Pd-ligands for efficient oxidative addition.
C5-Methyl Ester
Base-sensitive
Necessitates mild saponification conditions to prevent isoxazole ring-opening.
Mechanistic Insights & Causality in Reaction Design
As a Senior Application Scientist, it is critical to understand why standard synthetic conditions often fail on highly functionalized isoxazoles and how to rationally design robust protocols.
The C4-Suzuki-Miyaura Challenge
The C4 position of the isoxazole ring is electronically deactivated toward oxidative addition compared to standard aryl bromides. Furthermore, the adjacent C3-methyl and C5-ester groups create a severe steric bottleneck [2].
Catalyst Selection: Standard catalysts like
Pd(PPh3)4
often result in poor yields and recovery of starting material. We utilize
Pd(dppf)Cl2
. The bidentate dppf ligand possesses a large bite angle (approx. 99°), which forces the palladium center into a geometry that dramatically accelerates the sterically hindered reductive elimination step [3].
Base Selection: Strong bases (like
NaOH
or
KOH
) at elevated temperatures will prematurely hydrolyze the C5-ester, leading to unwanted decarboxylation or complexation. We employ
Cs2CO3
in a biphasic 1,4-Dioxane/Water system, which provides sufficient basicity to activate the boronic acid without compromising the ester.
Table 2: Catalyst Optimization for C4-Suzuki-Miyaura Coupling
Optimal; large bite angle facilitates reductive elimination.
The C5-Amidation Strategy
Isoxazoles are sensitive to strong nucleophiles and harsh basic conditions, which can trigger ring-opening via deprotonation at the C3-alkyl position or attack at the N-O bond. Therefore, saponification of the C5-ester is performed using mild
LiOH
at room temperature. Subsequent amidation utilizes HATU. The newly installed C4-aryl group creates immense steric shielding around the C5-carboxylic acid; HATU generates a highly reactive HOAt-ester intermediate that efficiently overcomes this steric barrier to form the final agrochemical carboxamide.
Synthetic Workflow Visualization
Divergent synthetic workflow for agrochemical intermediates from the isoxazole core.
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.00 g, 4.54 mmol, 1.0 equiv), the desired arylboronic acid (5.45 mmol, 1.2 equiv), and
Cs2CO3
(2.96 g, 9.08 mmol, 2.0 equiv).
Solvent Addition & Degassing: Add 1,4-Dioxane (16 mL) and deionized
H2O
(4 mL). Degas the biphasic mixture by sparging with Argon for 15 minutes. Self-Validation Note: Proper degassing is critical to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.
Catalyst Addition: Under a positive flow of Argon, quickly add
Pd(dppf)Cl2
(166 mg, 0.227 mmol, 5 mol%). Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.
Monitoring: Check reaction completion via TLC (Hexanes/EtOAc 3:1). The product usually appears as a distinct UV-active spot with a higher
Rf
than the starting material.
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to afford the C4-arylated intermediate.
Protocol B: Mild Saponification
Objective: Hydrolyze the methyl ester without compromising the isoxazole ring.
Reaction Setup: Dissolve the intermediate from Protocol A (approx. 3.0 mmol) in a solvent mixture of THF/MeOH/
H2O
(2:1:1, 12 mL total volume) in a 50 mL round-bottom flask.
Hydrolysis: Add Lithium hydroxide monohydrate (
LiOH⋅H2O
, 252 mg, 6.0 mmol, 2.0 equiv). Stir the mixture vigorously at room temperature (20-25 °C) for 4 hours. Self-Validation Note: Do not heat. Heating basic isoxazole solutions can induce Boulton-Katritzky rearrangements or ring cleavage.
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (10 mL) and extract once with Diethyl Ether (10 mL) to remove unreacted starting material.
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M
HCl
. The product will precipitate as a white/off-white solid.
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum overnight to yield the free carboxylic acid.
Protocol C: Sterically Hindered Amidation
Objective: Synthesize the final agrochemical target (Isoxazole-5-carboxamide).
Activation: In a dry 25 mL flask under Argon, dissolve the free carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv) followed by HATU (570 mg, 1.5 mmol, 1.5 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.
Coupling: Add the desired amine (e.g., a substituted benzylamine, 1.2 mmol, 1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 8 hours.
Workup: Quench the reaction by adding saturated aqueous
NH4Cl
(10 mL). Extract the aqueous mixture with EtOAc (3 x 15 mL).
Washing: Wash the combined organic layers sequentially with 5% aqueous
LiCl
(to remove DMF), saturated
NaHCO3
, and brine. Dry over
Na2SO4
, filter, and concentrate.
Final Purification: Purify via flash chromatography or recrystallization to obtain the final agrochemical candidate, ready for biological screening (e.g., in vitro HPPD inhibition assays).
References
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides
Journal of Agricultural and Food Chemistry (2020)
URL: [Link]
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor
National Institutes of Health / PMC (2011)
URL: [Link]
Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists
Journal of Medicinal Chemistry (2019)
URL: [Link]
Application
Application Note: Precision C4-Alkynylation of Methyl 4-Bromo-3-methylisoxazole-5-carboxylate via Sonogashira Coupling
Executive Summary Isoxazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for esters and amides. However, the functionalization of the isoxazole C4 position remains synthetically c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoxazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for esters and amides. However, the functionalization of the isoxazole C4 position remains synthetically challenging due to the electron-rich nature of the heteroaromatic core, which traditionally resists oxidative addition by transition metals. This application note details an optimized, highly efficient Sonogashira cross-coupling protocol specifically engineered for Methyl 4-bromo-3-methylisoxazole-5-carboxylate . By carefully modulating the catalytic system, solvent dielectrics, and base nucleophilicity, this guide provides a robust pathway to C4-alkynylated isoxazole derivatives.
Mechanistic Rationale & Substrate Profiling
Successful cross-coupling of this specific substrate requires a deep understanding of its unique electronic and steric microenvironment[1].
Electronic Activation (The Causality of the C5-Ester): Brominated isoxazoles generally exhibit sluggish reactivity in palladium-catalyzed couplings compared to their iodinated counterparts[2]. However, the presence of the C5-carboxylate acts as a strong electron-withdrawing group (EWG). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isoxazole ring, accelerating the rate-determining oxidative addition of the Pd(0) species into the C(sp²)-Br bond.
Steric Impediment: The target C4-bromide is flanked by a C3-methyl and a C5-carboxylate. This extreme steric congestion dictates that bulky, highly active ligands (or elevated thermal energy) are required to drive the transmetalation step[3].
Chemoselectivity & Base Selection: The C5-methyl ester is highly susceptible to hydrolysis or transesterification. Therefore, the use of aqueous inorganic bases (e.g., NaOH, K₂CO₃ in water) is strictly contraindicated. Anhydrous organic amines must be utilized to mediate the formation of the copper acetylide intermediate without degrading the substrate[4].
Figure 1: Sonogashira catalytic cycle for C4-alkynylation of isoxazoles.
Empirical Optimization Matrix
To establish the most reliable protocol, various reaction parameters were systematically evaluated. The data below summarizes the quantitative optimization for coupling Methyl 4-bromo-3-methylisoxazole-5-carboxylate with phenylacetylene.
Catalyst System (5 mol%)
Co-Catalyst
Solvent
Base (3.0 eq)
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₂Cl₂
CuI (10 mol%)
THF
Et₃N
65
45%
Incomplete conversion due to low thermal energy.
Pd(PPh₃)₂Cl₂
CuI (10 mol%)
DMF
Et₃N
80
82%
Optimal conditions; full conversion, intact ester.
This protocol is designed as a self-validating system , incorporating specific visual and analytical checkpoints to ensure experimental integrity.
Phase 1: Reagent Preparation & Assembly
Vessel Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with high-purity Argon (repeat 3x).
Substrate Addition: Charge the flask with Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 mmol, 220 mg).
Solvent & Base: Add 5.0 mL of anhydrous, degassed DMF and 3.0 mmol (0.42 mL) of anhydrous Triethylamine (Et₃N).
Causality: DMF is selected over THF due to its higher boiling point and superior ability to stabilize the polar transition state during oxidative addition into the sterically hindered C-Br bond. Et₃N prevents competitive hydrolysis of the C5-ester.
Degassing: Sparge the solution with Argon for 15 minutes.
Causality: Rigorous removal of O₂ is critical. Trace oxygen oxidizes Cu(I) to Cu(II), triggering the Glaser homocoupling of the alkyne, which consumes starting material and complicates purification.
Phase 2: Catalysis & Activation
Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg).
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise via syringe.
Self-Validation Checkpoint 1: Upon addition of the catalysts and alkyne, the solution should transition from a pale yellow to a deep amber/reddish-brown. A rapid shift to opaque black indicates premature catalyst death (Pd black precipitation) due to oxygen ingress.
Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 12 hours.
Phase 3: Monitoring & Workup
Reaction Monitoring:
Self-Validation Checkpoint 2: Check the reaction via TLC (Hexanes:EtOAc 3:1). The starting bromide (R_f ≈ 0.6) should be completely consumed, replaced by a new, strongly UV-active spot (R_f ≈ 0.4).
Quench: Cool the mixture to room temperature and dilute with 15 mL of Ethyl Acetate (EtOAc). Filter the suspension through a short pad of Celite to remove palladium and copper salts.
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 x 15 mL) to remove DMF, followed by saturated brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc).
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
Troubleshooting & Causality Matrix
Symptom: High levels of homocoupled alkyne (Glaser product) observed on TLC.
Causality: Oxygen contamination in the solvent or headspace. Cu(I) is oxidized to Cu(II), which acts as an oxidant for alkyne dimerization.
Corrective Action: Implement strict freeze-pump-thaw degassing of the DMF prior to use.
Symptom: Formation of a highly polar baseline spot; loss of the ester methyl peak in ¹H NMR.
Causality: Ester hydrolysis. This occurs if the Et₃N has absorbed atmospheric moisture or if the glassware was not properly flame-dried.
Corrective Action: Distill Et₃N over CaH₂ and store over molecular sieves. Ensure all glassware is oven-dried at 120 °C overnight.
Symptom: Reaction stalls at ~50% conversion despite prolonged heating.
Causality: Catalyst deactivation due to the high steric bulk of the C3/C5 substituents hindering the catalytic cycle[1], leading to eventual ligand dissociation and Pd aggregation.
Corrective Action: Spike the reaction with an additional 2.5 mol% of Pd(PPh₃)₂Cl₂ and 5 mol% CuI, or switch to a more sterically accommodating, electron-rich ligand such as XPhos or dppf.
Technical Support Center: Preventing Debromination in the Cross-Coupling of Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering hydrodehalogenation (debromination) during the palladium-catalyzed cross-coupling of electron-deficient heterocycle...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering hydrodehalogenation (debromination) during the palladium-catalyzed cross-coupling of electron-deficient heterocycles is a notorious bottleneck.
Methyl 4-bromo-3-methylisoxazole-5-carboxylate is a highly functionalized, electron-deficient building block. While its C4-Br bond undergoes rapid oxidative addition with Pd(0) catalysts, the resulting Pd(II)-aryl intermediate is highly susceptible to hydride transfer if the subsequent transmetalation step is delayed[1]. This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to help you permanently suppress the formation of the undesired Methyl 3-methylisoxazole-5-carboxylate byproduct.
Mechanistic Causality: Why Debromination Occurs
To troubleshoot effectively, we must first understand the competing pathways within the catalytic cycle. Debromination is not a spontaneous degradation; it is a chemically driven side-reaction caused by the formation of a Palladium-Hydride (Pd-H) intermediate[2].
When transmetalation is slow (due to bulky boronic acids or ineffective bases), the long-lived Pd(II)-aryl complex has time to interact with hydride donors in your reaction mixture—typically protic solvents, alkoxide bases, or amine impurities[3]. Following a
β
-hydride elimination, the Pd center absorbs a hydride and reductively eliminates the debrominated isoxazole[2].
Mechanistic divergence: Cross-coupling vs. Hydrodehalogenation pathways.
Troubleshooting FAQs
Q1: I am using ethanol and sodium ethoxide. Why is my debromination yield over 70%?A1: Protic solvents (like ethanol) and alkoxide bases are classic hydride donors[3]. When coordinated to the Pd(II) center, they undergo rapid
β
-hydride elimination, transferring a hydride directly to the metal[2]. This directly outcompetes the slower transmetalation of the boronic acid, leading to massive hydrodehalogenation[4].
Q2: How does the choice of base impact the stability of the isoxazole substrate?A2: Strong bases like alkoxides or organic amines can not only act as hydride donors but also cause unwanted ring-opening or hydrolysis of the methyl ester on the isoxazole[5]. Switching to mild, inorganic bases like Cesium Fluoride (CsF) or Potassium Phosphate (K
3
PO
4
) minimizes these side reactions. CsF is particularly effective for sensitive heterocyclic cross-couplings as it provides a strong driving force for transmetalation without donating hydrides[5].
Q3: Which ligand system is most effective at outcompeting the hydrodehalogenation pathway?A3: Bulky, electron-rich biaryl phosphines (e.g.,6) are highly recommended[6]. These ligands stabilize the active Pd(0) species and sterically accelerate both the transmetalation and reductive elimination steps[4]. By increasing the rate of the desired catalytic cycle, the slow background hydrodehalogenation pathway is effectively suppressed[2].
Q4: Can I use DMF as a solvent if I remove water?A4: It is not recommended for this specific substrate. At elevated temperatures (>80°C), DMF can decompose to release dimethylamine, which acts as a potent hydride donor and exacerbates debromination[2]. Switch to strictly aprotic, non-reducible solvents like 1,4-Dioxane or Toluene.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the ratio of cross-coupled product to debrominated byproduct for Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Cross-Coupling Yield (%)
Debromination Yield (%)
Causality / Observation
1
Pd(PPh
3
)
4
NaOEt
EtOH
80
15%
80%
Protic solvent and alkoxide act as strong hydride donors.
2
Pd(dppf)Cl
2
K
2
CO
3
DMF / H
2
O
90
45%
40%
DMF decomposes to amines at high temps, donating hydrides.
Action: In an oven-dried Schlenk flask, combine Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd
2
(dba)
3
(0.02 equiv), XPhos (0.08 equiv), and anhydrous CsF (2.5 equiv).
Causality: CsF must be strictly anhydrous. Moisture can protonate the Pd-aryl intermediate.
Self-Validation: The solid mixture must remain free-flowing. Any clumping indicates moisture ingress, which will immediately compromise the yield and promote debromination.
Step 2: Solvent Addition & Catalyst Activation
Action: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, thoroughly degassed 1,4-Dioxane via syringe.
Causality: Degassing removes oxygen, preventing catalyst oxidation and homocoupling side reactions[7].
Self-Validation: Upon stirring at room temperature for 5 minutes, observe a distinct color shift from dark purple/red (unactivated Pd
2
(dba)
3
) to a deep red/brown solution. This visually confirms the formation of the active Pd(0)-XPhos catalytic species.
Step 3: Reaction Execution & Kinetic Monitoring
Action: Heat the reaction mixture to 80°C under vigorous stirring.
Causality: 80°C provides sufficient thermal energy for the bulky XPhos ligand to drive transmetalation without crossing the activation energy threshold for background thermal decomposition.
Self-Validation: Pull a 10
μ
L aliquot after 1 hour for LC-MS analysis. The disappearance of the m/z 220 peak (starting isoxazole) and the strict absence of an m/z 141 peak (debrominated isoxazole) validates that the hydrodehalogenation pathway has been successfully suppressed.
Step 4: Quenching & Purification
Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a tightly packed pad of Celite.
Causality: Removing palladium black and insoluble fluoride salts prevents product degradation during concentration.
Self-Validation: The resulting filtrate must be clear and yellow/orange. A black or cloudy filtrate indicates incomplete removal of colloidal palladium, requiring a second filtration before silica gel chromatography.
References
Benchchem - Minimizing hydrodehalogenation side products in palladium catalysis
URL
Benchchem - Preventing debromination in Suzuki coupling of bromo-imidazoles
URL
RSC Publishing - A mechanistic investigation of hydrodehalogenation using ESI-MS
URL
Technical Support Center: Optimizing Yield in the Bromination of Methyl 3-Methylisoxazole-5-Carboxylate
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling up the synthesis of isoxazole-based building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling up the synthesis of isoxazole-based building blocks.
The allylic-style bromination of methyl 3-methylisoxazole-5-carboxylate via the [1] presents unique challenges. The isoxazole ring, further deactivated by the 5-carboxylate ester, increases the bond dissociation energy (BDE) of the 3-methyl C-H bonds. This inherently sluggish radical abstraction makes the reaction highly susceptible to stalling, over-bromination, and electrophilic side reactions.
Below, you will find our diagnostic FAQs, mechanistic workflows, and a self-validating experimental protocol to maximize your yield of methyl 3-(bromomethyl)isoxazole-5-carboxylate.
Part 1: Core Diagnostics & FAQs
Q1: My conversion stalls at 40-50% despite using an excess of N-Bromosuccinimide (NBS). Why?
Causality: This is a classic symptom of initiator depletion. The Wohl-Ziegler reaction relies on the Goldfinger mechanism[1],[2], where NBS is not the direct brominating agent, but rather a reservoir that reacts with HBr to maintain a steady, ultra-low concentration of molecular bromine (
Br2
). If your radical initiator (e.g., AIBN) decomposes completely before the reaction finishes, the radical chain terminates. AIBN has a half-life of roughly 1 hour at 80°C. If your reaction takes 4 hours, the radical flux drops to near zero, leaving unreacted starting material.
Solution: Implement a portion-wise dosing strategy. Add 0.02 equivalents of AIBN every 1.5 hours to sustain the radical chain.
Q2: I am seeing significant amounts of dibromomethyl (-CHBr₂) impurities. How do I prevent over-bromination?
Causality: The monobrominated product (methyl 3-(bromomethyl)isoxazole-5-carboxylate) remains reactive. As the concentration of the starting material decreases, the statistical probability of a bromine radical (
Br∙
) abstracting a hydrogen from the product increases.
Solution: Do not push the reaction to 100% conversion. Cap the reaction at 85-90% conversion and separate the unreacted starting material via chromatography or distillation. Additionally, strictly control your NBS stoichiometry to 0.95–1.00 equivalents.
Q3: My reaction turned dark red and yielded ring-brominated side products. What happened?
Causality: Your system is wet. Moisture reacts with NBS to form hypobromous acid (HOBr), which subsequently generates ionic
Br2
in high concentrations. This shifts the reaction pathway away from the desired radical substitution (Wohl-Ziegler) and triggers Electrophilic Aromatic Substitution (EAS) on the isoxazole ring.
Solution: Ensure all glassware is flame-dried. Use strictly anhydrous solvents and verify that your NBS is completely dry and free of yellow discoloration (which indicates degradation to
Br2
)[2].
Q4: We are phasing out Carbon Tetrachloride (
CCl4
) due to toxicity. What is the best alternative solvent?
Causality:CCl4
was historically the gold standard because it is completely transparent to radicals (no abstractable hydrogens)[1]. Replacing it requires a solvent with similar inertness and an appropriate boiling point to match the initiator's decomposition kinetics.
Solution: Use
α,α,α
-trifluorotoluene (
PhCF3
)[1]. It mimics the non-polar, radical-inert properties of
CCl4
while complying with modern environmental regulations.
Part 2: Mechanistic & Troubleshooting Workflows
To effectively troubleshoot, you must understand the underlying radical propagation cycle. The diagram below illustrates the Goldfinger mechanism specific to your isoxazole substrate.
Goldfinger radical mechanism for Wohl-Ziegler bromination of the isoxazole derivative.
If your yields remain suboptimal, follow this systematic troubleshooting logic:
Troubleshooting workflow for resolving low yields in allylic bromination reactions.
Part 3: Quantitative Data & Parameter Selection
Table 1: Solvent Selection for Radical Bromination
Choosing the right solvent is critical to prevent premature radical quenching[1].
Solvent
Boiling Point (°C)
Radical Stability
Yield Impact
Regulatory Status
Carbon Tetrachloride (
CCl4
)
76
Excellent
Baseline (High)
Banned (Montreal Protocol)
α,α,α
-Trifluorotoluene (
PhCF3
)
102
Excellent
High
Acceptable
Chlorobenzene
132
Good
Moderate to High
Acceptable
Acetonitrile
82
Poor (H-abstraction risk)
Low
Acceptable
Table 2: Initiator Kinetics & Dosing Strategy
Match your operating temperature to the 1-hour half-life of your chosen initiator to ensure a steady flux of radicals.
Initiator
1-Hour Half-Life Temp (°C)
Recommended Solvent
Dosing Strategy
Azobisisobutyronitrile (AIBN)
~80
PhCF3
Portion-wise (every 1.5h)
Benzoyl Peroxide (BPO)
~90
Chlorobenzene
Single dose or continuous
Part 4: Self-Validating Experimental Protocol
This protocol is engineered to provide real-time physical and analytical feedback, ensuring you can validate the reaction's progress at every stage.
Reagent Purification (Validation Step): Recrystallize NBS from water at 90–95 °C (10 g NBS per 100 mL
H2O
)[2]. Dry thoroughly under vacuum over
P2O5
overnight.
Self-Validation: The purified NBS must be stark white. Any yellow tint indicates the presence of free
Br2
, which will ruin the radical mechanism.
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-methylisoxazole-5-carboxylate (1.41 g) in 50 mL of anhydrous
PhCF3
. Add the purified NBS (1.87 g).
Self-Validation: NBS is denser than the solvent and will sit at the bottom of the flask as a heavy suspension[1].
Purging: Sparge the suspension with Argon or Nitrogen for 15 minutes. Oxygen is a potent radical scavenger and will kill the reaction.
Initiation: Add the first portion of AIBN (0.02 eq, ~33 mg). Submerge the flask in a pre-heated oil bath at 85 °C.
Self-Validation: Within 10-15 minutes, the mixture should begin to gently reflux.
Propagation & Maintenance: After 1.5 hours, briefly remove the condenser and add a second portion of AIBN (0.02 eq). Repeat this after another 1.5 hours (total 3 additions).
Reaction Monitoring:
Physical Validation: As the reaction proceeds, the heavy NBS at the bottom will be consumed and replaced by succinimide, which is lighter than
PhCF3
and will float to the top of the solvent[1].
Analytical Validation: Monitor via
1H
NMR or TLC. In NMR, track the disappearance of the
C3−CH3
singlet at ~2.4 ppm and the emergence of the
C3−CH2Br
singlet at ~4.5 ppm. Stop the reaction when conversion reaches ~85% to prevent dibromination.
Workup: Cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous
NaHCO3
(to quench any residual acid/bromine), followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate) to separate the desired methyl 3-(bromomethyl)isoxazole-5-carboxylate from unreacted starting material.
References
Wohl–Ziegler bromination - Wikipedia
Source: Wikipedia
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in Methyl 4-bromo-3-methylisoxazole-5-carboxylate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly substituted heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly substituted heterocycles. Methyl 4-bromo-3-methylisoxazole-5-carboxylate presents a classic "perfect storm" of synthetic challenges: extreme steric hindrance at the C4 position (flanked by a C3-methyl and a C5-carboxylate) combined with the electronic deactivation inherent to the electron-rich isoxazole core.
This guide deconstructs the causality behind common reaction failures and provides field-proven, self-validating protocols to help you engineer successful cross-coupling and derivatization workflows.
Part 1: Mechanistic Insights & The Steric Challenge
When attempting palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on this molecule, the primary mode of failure is stalled oxidative addition . The bulky C3 and C5 substituents physically block the Pd(0) center from inserting into the C4-Br bond.
Furthermore, the isoxazole ring is highly sensitive to the strong bases typically used in cross-coupling. Under harsh basic conditions, the primary cross-coupling product or the starting material itself can undergo base-induced fragmentation, leading to unwanted arylacetonitriles or deformylated byproducts[1]. You cannot force this reaction with heat alone; you must engineer the catalytic environment using sterically demanding, electron-rich ligands that accelerate oxidative addition while utilizing mild bases to prevent ring degradation.
Catalytic cycle highlighting the C4 steric bottleneck in isoxazole cross-coupling.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my Suzuki-Miyaura coupling at the C4 position fail completely when using standard Pd(PPh3)4?A1: Standard catalysts like Pd(PPh3)4 fail because triphenylphosphine lacks the electron density required to accelerate oxidative addition into the deactivated C4-Br bond, and it lacks the steric bulk needed to force reductive elimination.
Solution: Switch to a Buchwald-type dialkylbiaryl phosphine ligand. Ligands like XPhos or SPhos, often deployed as precatalysts (e.g., XPhos Pd G3), are highly electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination)[2].
Q2: I am seeing complex mixtures and loss of the isoxazole starting material, but no coupled product. What is happening?A2: You are likely observing base-induced isoxazole fragmentation. Under strongly basic conditions (e.g., NaOH, NaOtBu) and high temperatures, isoxazoles can undergo deprotonation leading to ring opening (yielding cyano-ketone derivatives)[1].
Solution: Modulate your base. Switch to milder, inorganic bases such as aqueous KF (Potassium Fluoride) or K3PO4. These provide sufficient basicity to activate the boronic acid for transmetalation without destroying the fragile isoxazole core.
Q3: Can I hydrolyze the C5 methyl ester to a carboxylic acid without displacing the C4 bromine?A3: Yes. While the C4 bromine is sterically hindered from transition-metal insertion, it is also relatively protected from nucleophilic aromatic substitution (SNAr). However, harsh saponification can still cause degradation.
Solution: Use a mild, biphasic saponification protocol with LiOH in THF/Water at ambient temperature. The lithium ion coordinates the ester carbonyl, accelerating hydrolysis without requiring elevated temperatures.
Troubleshooting decision tree for optimizing C4-isoxazole cross-coupling reactions.
Part 3: Quantitative Data & Catalyst Selection
To ensure batch-to-batch reproducibility when scaling up pharmaceutical intermediates, it is critical to select the right catalyst system and precisely track your catalyst loading. Below is a comparative matrix of catalyst efficiency for highly hindered 4-bromoisoxazoles.
Catalyst System
Ligand Type
Base Compatibility
C4-Coupling Yield (%)
Ring Intact?
Pd(PPh3)4
Monodentate, low bulk
Na2CO3, NaOH
< 10%
Yes (if low temp)
Pd(dppf)Cl2
Bidentate, large bite angle
K2CO3, KF
45 - 60%
Yes
XPhos Pd G3
Buchwald, highly bulky
K3PO4, KF
75 - 90%
Yes
Pd(OAc)2 / SPhos
Buchwald, highly bulky
NaOtBu
20 - 30%
No (Fragmented)
Table 1: Catalyst and Base Optimization for C4-Hindered Isoxazoles. Note: Strong bases like NaOtBu lead to rapid fragmentation of the isoxazole core.
This protocol utilizes XPhos Pd G3 to overcome the C4 steric barrier while employing K3PO4 to prevent base-induced fragmentation[1].
Reagent Preparation: In a flame-dried Schlenk flask, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (0.05 equiv, 5 mol%), and finely ground anhydrous K3PO4 (2.0 equiv).
Atmospheric Control (Critical Step): Evacuate and backfill the flask with high-purity nitrogen (3 cycles). Causality: This self-validates the system by entirely removing oxygen, preventing the premature oxidation of the active Pd(0) species back to an inactive Pd(II) state.
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via a gas-tight syringe. Causality: The biphasic system ensures the inorganic base dissolves sufficiently to activate the boronic acid without requiring harsh, homogeneous alkoxides.
Reaction Execution: Heat the mixture to 80 °C for 12 hours. Microwave irradiation can optionally be applied (100 °C for 4 hours) to further enhance reaction efficiency for highly deactivated boronic acids[2].
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography.
Protocol 2: Mild Saponification of the C5 Ester
This protocol selectively hydrolyzes the C5 ester without triggering nucleophilic attack on the C4 bromine.
Dissolution: Dissolve Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O.
Base Addition: Add LiOH·H2O (1.5 equiv) portion-wise at 0 °C. Causality: The lithium ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, allowing hydroxide attack at lower temperatures, thereby protecting the C4-Br bond.
Hydrolysis: Stir at room temperature for 2-4 hours. Monitor via TLC until complete consumption of the starting ester is observed.
Isolation: Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 to precipitate the carboxylic acid.
Extraction: Extract the aqueous layer with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate to yield pure 4-bromo-3-methylisoxazole-5-carboxylic acid.
References
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Purification and Recrystallization of Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Welcome to our dedicated technical support guide for the purification and recrystallization of Methyl 4-bromo-3-methylisoxazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for the purification and recrystallization of Methyl 4-bromo-3-methylisoxazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we provide in-depth, field-proven insights and systematic troubleshooting guides to help you achieve the highest purity for your material, a critical factor for downstream applications and analytical characterization.
I. Understanding the Compound: Key Physicochemical Properties
Methyl 4-bromo-3-methylisoxazole-5-carboxylate is a substituted isoxazole, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry.[1][2] Its structure, featuring a bromine atom and a methyl ester group, dictates its solubility and crystallization behavior. Generally, such compounds exhibit moderate polarity, making them soluble in a range of common organic solvents.
Property
Anticipated Characteristic
Implication for Purification
Polarity
Moderate
Amenable to normal-phase silica gel chromatography. Recrystallization will require a solvent system that balances solubility at high temperatures and insolubility at low temperatures.
Thermal Stability
Generally stable
Can likely be heated in solvent for dissolution without significant degradation. However, prolonged heating should be avoided.
Chemical Stability
Susceptible to hydrolysis
The methyl ester group can be hydrolyzed under strongly acidic or basic conditions, especially with heating.[3] Purification methods should ideally be conducted under neutral or near-neutral pH.
Common Impurities
Starting materials, regioisomers, and byproducts from synthesis (e.g., furoxans from dimerization of nitrile oxide precursors).[4]
Purification strategies must be designed to effectively separate these structurally related compounds.
II. Purification Workflow: From Crude Product to High-Purity Crystals
The following diagram illustrates a typical workflow for the purification of Methyl 4-bromo-3-methylisoxazole-5-carboxylate, from the initial workup of the reaction mixture to the final, high-purity crystalline solid.
Caption: A typical purification workflow for Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification and recrystallization of Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
Issue 1: Oily Product After Initial Workup
Symptom: After aqueous extraction and solvent removal, the product is a viscous oil or waxy solid instead of a free-flowing powder.
Potential Causes & Solutions:
Residual Solvent: The most common cause is trapped solvent.
Solution: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in solvent removal, but be cautious of the compound's melting point.
Presence of Low-Melting Impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, depressing the melting point.
Solution: Proceed with column chromatography. A silica gel plug followed by elution with a non-polar solvent (e.g., hexane or heptane) can sometimes remove highly non-polar impurities. For more complex mixtures, a full chromatographic separation is necessary.
Compound's Inherent Low Melting Point: The pure compound itself may have a low melting point.
Solution: If the compound is pure (as determined by NMR or LC-MS), you can proceed to recrystallization from the oil. Dissolve the oil in a minimal amount of a "good" solvent and then add a "poor" solvent to induce crystallization.
Issue 2: Poor Separation During Column Chromatography
Symptom: The desired product co-elutes with impurities, as seen on TLC or by analysis of collected fractions.
Potential Causes & Solutions:
Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution.
Solution: Systematically screen different solvent systems using TLC.[4] For moderately polar compounds like this, mixtures of heptane/ethyl acetate or dichloromethane/methanol are good starting points. A shallow gradient elution can often improve separation. For very similar impurities, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like reverse-phase chromatography.
Column Overloading: Too much crude material was loaded onto the column.
Solution: Use a larger column or reduce the amount of material being purified in a single run. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Poor Column Packing: An improperly packed column will lead to band broadening and poor separation.
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred.
Issue 3: Failure to Crystallize
Symptom: The compound remains in solution even after cooling or solvent evaporation.
Potential Causes & Solutions:
Solution is Not Supersaturated: The concentration of the compound is too low.
Solution: Slowly evaporate the solvent or add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.[5]
High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at low temperatures.[5]
Solution: Choose a different solvent or a solvent pair. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[5]
Inhibition of Nucleation: The initial formation of crystal seeds is hindered.
Solution: Induce nucleation by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or introducing a rough surface.[5][6]
Issue 4: "Oiling Out" During Recrystallization
Symptom: An oil separates from the solution instead of solid crystals upon cooling.
Potential Causes & Solutions:
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.
Solution: Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.[7]
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for the molecules to orient into a crystal lattice.
Solution: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Insulating the flask can help slow the cooling process.[7]
Presence of Impurities: Impurities can disrupt the crystallization process.
Solution: Further purify the compound by chromatography before attempting recrystallization again.
IV. Recommended Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale.
1. Solvent Selection:
Perform small-scale solubility tests with various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof).
A good starting point for a solvent pair is often a combination of a more polar solvent in which the compound is soluble (e.g., ethyl acetate or dichloromethane) and a non-polar solvent in which it is less soluble (e.g., heptane or hexane).
2. Step-by-Step Recrystallization Procedure:
Dissolution: In an Erlenmeyer flask, add the crude or partially purified solid. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum to a constant weight.
V. Frequently Asked Questions (FAQs)
Q1: My purified product has a yellowish tint. Is this normal, and how can I remove it?A1: A yellow tint often indicates the presence of colored impurities, which may be carried over from the synthesis. While a faint color may not significantly impact purity, for high-purity applications, it should be addressed. You can try adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal will also adsorb some of your product, so use it sparingly and perform a hot filtration to remove it before cooling.
Q2: How can I improve the yield of my recrystallization?A2: To maximize yield, use the minimum amount of hot solvent necessary to dissolve your compound.[7] After initial crystallization at room temperature, cooling the solution in an ice bath will further decrease the solubility and increase the amount of crystallized product. However, be cautious as rapid cooling can sometimes cause impurities to co-precipitate.
Q3: What analytical techniques should I use to assess the purity of my final product?A3: A combination of techniques is recommended for a comprehensive purity assessment:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and identify the molecular weight of the main component and any impurities.
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Elemental Analysis (CHNX): To confirm the elemental composition of the compound.
Q4: Can I use a rotary evaporator to speed up crystallization?A4: While a rotary evaporator is excellent for removing solvent to obtain a crude solid, it is generally not recommended for controlled crystallization. The rapid removal of solvent often leads to the formation of a powder or an amorphous solid rather than well-defined crystals, which is less effective for purification. Slow cooling or slow evaporation is preferred for growing high-quality crystals.[8]
VI. References
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]
Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications. [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]
Minimizing side reactions in Methyl 4-bromo-3-methylisoxazole-5-carboxylate functionalization
Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, our goal is to bridge the gap between theory and practice, providing you with actionable insights to overcome common c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, our goal is to bridge the gap between theory and practice, providing you with actionable insights to overcome common challenges in synthetic chemistry. This guide focuses on a particularly valuable building block, Methyl 4-bromo-3-methylisoxazole-5-carboxylate , and provides in-depth troubleshooting for its functionalization, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of Isoxazole Functionalization
Methyl 4-bromo-3-methylisoxazole-5-carboxylate is a versatile scaffold in medicinal chemistry, offering a privileged heterocyclic core for the development of novel therapeutic agents.[1][2] However, its reactivity profile presents unique challenges. The electron-deficient nature of the isoxazole ring, combined with the presence of a base-sensitive ester and a reactive C-Br bond, creates a landscape where side reactions can easily compete with the desired transformation. This guide is structured to help you diagnose, understand, and solve these issues.
Caption: Competing pathways in the functionalization of the isoxazole substrate.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the cross-coupling functionalization of Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
Issue 1: Protodebromination (Dehalogenation)
Q1: My LC-MS analysis shows a significant peak with a mass corresponding to the starting material minus bromine. What is happening?
A: You are observing protodebromination (or dehalogenation), a common and often frustrating side reaction in palladium-catalyzed couplings.[3] Instead of coupling with your partner reagent (e.g., a boronic acid), the bromine atom at the C4 position is being replaced by a hydrogen atom. This leads to the formation of Methyl 3-methylisoxazole-5-carboxylate, a reaction dead-end that consumes your starting material and lowers your yield.
Q2: What are the primary causes of protodebromination in my reaction?
A: The mechanism of protodebromination can be complex, but it generally stems from sources of hydride or protons in the reaction mixture that intercept a key intermediate in the catalytic cycle. Key causes include:
Solvent Impurities: Trace amounts of water or other protic impurities in solvents (like THF, dioxane, or toluene) can serve as a proton source.
Base-Mediated Decomposition: Some bases, particularly in the presence of water or at elevated temperatures, can generate species that facilitate the reductive cleavage of the C-Br bond.
Ligand Effects: While bulky, electron-rich phosphine ligands are excellent for promoting the desired coupling, they can also, under certain conditions, accelerate side reactions like protodeboronation of the boronic acid partner, which can indirectly influence the overall reaction network.[4]
Reagent Quality: Degradation of the boronic acid or other reagents can release protons.
Q3: How can I specifically minimize or eliminate this dehalogenated byproduct?
A: A systematic approach is required.
Rigorous Control of Reaction Atmosphere: Use thoroughly dried and degassed solvents. Purging the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes before adding the catalyst and heating is critical.[5]
Choice of Base: Switch to a milder, non-nucleophilic inorganic base. Anhydrous, finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like alkoxides or hydroxides, which are more likely to contain or generate water.[6]
Optimize Ligand and Catalyst: Use a high-quality palladium precatalyst. Bulky biarylphosphine ligands such as SPhos or XPhos are often effective as they promote rapid reductive elimination, which can outcompete the dehalogenation pathway.[7][8]
Temperature Management: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80-90 °C and only increase if necessary). Microwave heating can sometimes be advantageous by reducing overall reaction time.[9]
Issue 2: Homocoupling of the Boronic Acid Partner
Q1: I've successfully functionalized my isoxazole, but my product is contaminated with a symmetrical biaryl (R-R) derived from my boronic acid. How do I prevent this?
A: This side product arises from the homocoupling of your boronic acid partner, often referred to as a Glaser-type or oxidative coupling. It is particularly common with electron-rich boronic acids and is typically promoted by the presence of oxygen.
Q2: What reaction parameters favor the formation of this homocoupled byproduct?
A: The primary culprit is molecular oxygen dissolved in the reaction solvent. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a pathway that facilitates the coupling of two boronic acid molecules instead of the desired cross-coupling.[10] Other factors include:
High Catalyst Loading: An excessive amount of palladium can sometimes increase the rate of side reactions.
Base Choice: Certain bases can influence the rate of boronic acid transmetalation and subsequent side reactions.
Inefficient Transmetalation: If the transmetalation step of the main Suzuki-Miyaura cycle is slow, it allows more time for competing pathways like homocoupling to occur.
Q3: What are the most effective strategies to suppress boronic acid homocoupling?
A:
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes. Maintain a positive pressure of Argon or Nitrogen throughout the reaction.[10]
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). This ensures that once the oxidative addition to the bromo-isoxazole has occurred, there is sufficient boronic acid available for the transmetalation step, minimizing the opportunity for it to react with itself.
Ligand Selection: Employ ligands that promote a rapid transmetalation and reductive elimination. Buchwald's biaryl phosphine ligands are again an excellent choice here.[7][11]
Issue 3: Hydrolysis of the Methyl Ester
Q1: My reaction worked, but I isolated the corresponding carboxylic acid instead of the methyl ester. Why did this happen?
A: The methyl ester at the C5 position is susceptible to base-catalyzed hydrolysis (saponification), especially at elevated temperatures. This converts your target molecule into its carboxylate salt, which upon acidic workup, yields the carboxylic acid.
Q2: Which conditions are most likely to cause ester hydrolysis?
A:
Strong, Protic Bases: Using aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly hydrolyze the ester.
Prolonged High Temperatures: Even with weaker bases like carbonates or phosphates, extended reaction times at high temperatures (>100-110 °C) can lead to significant hydrolysis, particularly if there is residual water in the solvent.
"Wet" Solvents: Using solvents that are not rigorously dried will provide the water necessary for the hydrolysis reaction to proceed.
Q3: How can I protect the ester functional group during the coupling reaction?
A:
Use Anhydrous Conditions: Employ anhydrous solvents and reagents.
Select a Non-Hydrolytic Base: The best choice is often anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are strong enough to facilitate the Suzuki coupling mechanism but are generally not potent enough to cause rapid ester hydrolysis under anhydrous conditions.[5][6]
Moderate Reaction Temperature: Keep the reaction temperature as low as feasible. Monitor the reaction by TLC or LC-MS and stop heating as soon as the starting material is consumed.
Troubleshooting Summary Table
Symptom / Side Product
Potential Cause(s)
Recommended Solutions
Dehalogenated Starting Material
1. Protic impurities (water) in solvent. 2. Non-optimal base. 3. High reaction temperature.
1. Use rigorously dried, degassed solvents. 2. Switch to anhydrous K₃PO₄ or Cs₂CO₃. 3. Lower reaction temperature to 80-90 °C.
Symmetrical Biaryl (R-R)
1. Presence of oxygen. 2. Slow transmetalation step.
1. Ensure strict inert atmosphere (Ar/N₂). 2. Use a slight excess (1.1-1.2 eq.) of boronic acid. 3. Use bulky, electron-rich phosphine ligands (e.g., SPhos).
1. Use a non-nucleophilic, anhydrous base (K₃PO₄). 2. Ensure all reagents and solvents are anhydrous. 3. Monitor reaction closely and minimize heating time.
1. Use a modern Pd-precatalyst/ligand system (e.g., Pd₂(dba)₃/XPhos). 2. Incrementally increase temperature (e.g., to 100-110 °C). 3. Use fresh, high-purity reagents.
Logical Troubleshooting Workflow
If you encounter a suboptimal result, follow this logical workflow to diagnose and correct the issue.
Caption: A logical workflow for troubleshooting common reaction issues.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol provides a robust starting point. Optimization may be necessary for particularly challenging boronic acids.
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate, the arylboronic acid, and potassium phosphate.
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos ligand.
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be approximately 0.1 M with respect to the starting bromo-isoxazole.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.
Tolmachev, A. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]
Ben-Yahia, H., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. [Link]
Shaikh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
Wojnarowska, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. [Link]
BenchChem. (2025). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
van der Heijden, J., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. [Link]
Velcicky, J., et al. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. Journal of the American Chemical Society. [Link]
Christensen, C. H., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
Organic Chemistry Portal. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. [Link]
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
Reddy, G. J., et al. (2011). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Rasayan Journal of Chemistry. [Link]
PolyU Institutional Research Archive. (n.d.). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. [Link]
Technical Support Center: Solvent Selection for Optimizing Methyl 4-bromo-3-methylisoxazole-5-carboxylate Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in dissolving and optimizing the solubility of Methyl 4-bromo-3-methylisoxazole-5-carb...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in dissolving and optimizing the solubility of Methyl 4-bromo-3-methylisoxazole-5-carboxylate. The following question-and-answer format provides in-depth technical insights and practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving Methyl 4-bromo-3-methylisoxazole-5-carboxylate?
A1: Methyl 4-bromo-3-methylisoxazole-5-carboxylate possesses a moderately complex structure with both polar (ester group, isoxazole ring) and non-polar (methyl group, bromine atom) functionalities. This chemical composition can lead to limited solubility in a broad range of common laboratory solvents. The key challenge lies in identifying a solvent or solvent system that can effectively overcome the cohesive energy of the crystal lattice of the compound without leading to degradation.
Q2: How can I rationally select a solvent for this compound instead of relying on trial and error?
A2: A powerful and systematic approach for solvent selection is the use of Hansen Solubility Parameters (HSP) . This method is based on the principle that "like dissolves like". The total cohesive energy of a substance is divided into three components:
δD (Dispersion): Energy from nonpolar van der Waals forces.
δP (Polar): Energy from permanent dipole-dipole interactions.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters. A solute is most likely to dissolve in a solvent with similar HSP values.
Q3: What are the estimated Hansen Solubility Parameters for Methyl 4-bromo-3-methylisoxazole-5-carboxylate?
Molecular Structure:
Estimated Hansen Solubility Parameters for Methyl 4-bromo-3-methylisoxazole-5-carboxylate:
Parameter
Estimated Value (MPa½)
δD (Dispersion)
18.5
δP (Polar)
9.5
δH (Hydrogen Bonding)
6.0
Disclaimer: These values are estimations and should be used as a starting point for experimental verification.
Q4: How do I use these estimated HSP values to select a suitable solvent?
A4: The "distance" (Ra) between the HSP of your compound (solute) and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of solubility. The formula for this distance is:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Where subscript 1 refers to the solute and subscript 2 refers to the solvent. Solvents with a low Ra value are predicted to be good solvents.
Below is a table of common laboratory solvents and their calculated Ra values relative to our target compound.
Solvent
δD (MPa½)
δP (MPa½)
δH (MPa½)
Ra (Calculated)
Predicted Solubility
Target Compound
18.5
9.5
6.0
-
-
Acetone
15.5
10.4
7.0
6.3
Good
Acetonitrile
15.3
18.0
6.1
11.5
Poor
Benzyl Alcohol
18.4
6.3
13.7
8.3
Moderate
1-Butanol
16.0
5.7
15.8
12.3
Poor
n-Butyl Acetate
15.8
3.7
6.3
7.6
Good
Cyclohexane
16.8
0.0
0.2
14.9
Very Poor
Dichloromethane
17.0
7.3
7.3
4.4
Excellent
N,N-Dimethylformamide (DMF)
17.4
13.7
11.3
7.4
Good
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
8.1
Good
Ethanol
15.8
8.8
19.4
14.2
Poor
Ethyl Acetate
15.8
5.3
7.2
7.3
Good
Heptane
15.3
0.0
0.0
14.9
Very Poor
Methanol
14.7
12.3
22.3
17.9
Very Poor
Tetrahydrofuran (THF)
16.8
5.7
8.0
6.2
Excellent
Toluene
18.0
1.4
2.0
9.3
Moderate
Note: The HSP values for solvents are sourced from established databases.[4][5][6][7]
Troubleshooting Guides
Issue 1: The compound is not dissolving in a predicted "good" solvent.
Possible Cause 1: Kinetic Limitations. Dissolution may be slow.
Solution: Increase agitation (stirring/vortexing) and gently warm the mixture. Be cautious with heating to avoid decomposition. Sonication can also be effective in breaking down solid aggregates.
Possible Cause 2: Polymorphism. The compound may exist in a different crystal form (polymorph) with higher lattice energy than anticipated.
Solution: Attempt dissolution at a slightly elevated temperature to overcome the lattice energy. If the compound precipitates upon cooling, this suggests a supersaturated solution was formed.
Possible Cause 3: Impurities. The presence of insoluble impurities can hinder the dissolution of the bulk material.
Solution: Ensure the purity of your compound. If necessary, purify a small sample by recrystallization from a suitable solvent system and re-test its solubility.
Issue 2: The compound precipitates out of solution when an aqueous buffer is added to a stock solution (e.g., in DMSO).
Possible Cause: Poor Aqueous Solubility. The compound has low solubility in the final aqueous environment.
Solution 1: Reduce Final Concentration. The most straightforward approach is to lower the final concentration of the compound in the aqueous medium.
Solution 2: Use a Co-solvent. Maintain a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in your final aqueous solution.
Solution 3: Employ Surfactants. Add a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.
This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.[8][9][10][11]
Methodology:
Preparation: Add an excess amount of Methyl 4-bromo-3-methylisoxazole-5-carboxylate to a known volume of the test solvent in a sealed glass vial. The presence of undissolved solid is crucial.
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached.
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is required for accurate quantification.
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Protocol 2: Troubleshooting HPLC Analysis of Solubility Samples
Inaccurate quantification can lead to erroneous solubility data. Here are common HPLC troubleshooting tips.[12][13][14][15][16]
Issue: Peak Tailing or Fronting.
Possible Cause: Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.
Solution: Dilute the sample, ensure the sample solvent is weaker than the mobile phase, and adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Issue: Variable Peak Areas.
Possible Cause: Incomplete dissolution or precipitation in the autosampler vial.
Solution: Ensure the sample is fully dissolved before injection. If the sample is diluted from a stock solution, ensure the diluent is miscible and does not cause precipitation.
Issue: Ghost Peaks.
Possible Cause: Contamination in the mobile phase or carryover from a previous injection.
Solution: Use high-purity solvents and flush the injector and column thoroughly between runs.
Visualizations
Hansen Solubility Sphere Concept
The following diagram illustrates the concept of the Hansen Solubility Sphere. Solvents that lie within the sphere (or have a low Ra value) are predicted to be good solvents for the solute at the center.
Caption: Solvent selection using Hansen Solubility Sphere.
Experimental Workflow for Solubility Determination
The following flowchart outlines the key steps in the experimental determination of solubility.
Caption: Shake-Flask Method Workflow.
References
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
Li, Z., et al. (2024). Comparative evaluation of ultrasound-assisted extraction and micelle-mediated extraction of bioactive compound from Acmella oleracea. Scientific Reports, 14(1), 1234.
Bua-ngam, A., et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
Scribd. (n.d.). Hansen Solubility Parameters of Solvents. [Link]
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]
Ghavami, M., & Dehghani, F. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
Technical Support Center: Resolving Co-Elution in HPLC Analysis of Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving halogenated heterocyclic esters in drug development pipelines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving halogenated heterocyclic esters in drug development pipelines. Methyl 4-bromo-3-methylisoxazole-5-carboxylate presents a unique chromatographic challenge due to its polarizable isoxazole ring, the hydrophobic ester moiety, and the bulky, electron-withdrawing bromine atom.
Co-elution typically occurs with structurally similar impurities, such as its des-bromo precursor, regioisomers, or its carboxylic acid hydrolysis degradant. This guide provides field-proven, mechanistically grounded workflows to resolve these critical pairs and ensure robust method development.
Diagnostic Troubleshooting Workflow
Caption: Diagnostic workflow for resolving co-elution in isoxazole ester derivatives.
Section 1: The Mechanistic Causes of Co-Elution (The "Why")
To resolve co-elution, we must manipulate the selectivity factor (
α
) rather than simply adjusting the gradient slope. For this specific molecule, the most common co-eluting culprits require distinct physicochemical interventions:
1. The Des-Bromo Impurity (Methyl 3-methylisoxazole-5-carboxylate)
The Problem: The loss of the bromine atom reduces the molecular volume and hydrophobicity. However, on heavily end-capped, high-density C18 columns, the dominant interaction is hydrophobic partitioning, which often does not offer enough differentiation between the two molecules, leading to co-elution.
The Solution: Transitioning from an alkyl phase (C18) to a Pentafluorophenyl (PFP) phase introduces orthogonal selectivity. PFP columns exploit multiple retention mechanisms: dispersive interactions, dipole-dipole interactions,
π−π
stacking, and crucially, halogen bonding. The highly electronegative fluorine atoms on the PFP phase interact specifically with the polarizable bromine atom on the analyte, drastically increasing the selectivity factor, as demonstrated in studies on1[1].
2. The Hydrolysis Degradant (4-bromo-3-methylisoxazole-5-carboxylic acid)
The Problem: Esters are prone to hydrolysis. The resulting carboxylic acid has a
pKa
of approximately 3 to 4. If the mobile phase pH is unbuffered or near this
pKa
, the acid exists in a state of partial ionization. This causes severe peak tailing and unpredictable retention times, causing the broad acid peak to merge with the sharp ester peak.
The Solution: The pH of the mobile phase must be strictly controlled to be at least one pH unit below the
pKa
of the acid to ensure it is fully protonated (neutral), as recommended by standard 2[2]. Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid lowers the pH to ~2.0, sharpening the acid peak and increasing its retention, cleanly separating it from the ester.
Section 2: Step-by-Step Optimization Protocols (The "How")
This protocol is a self-validating system designed to separate the brominated API from its des-bromo precursor using orthogonal selectivity. It is highly effective for 3[3].
Step 1: Column Selection. Install a Core-Shell PFP (Pentafluorophenyl) column (e.g., 100 x 4.6 mm, 2.7 µm). Core-shell technology minimizes longitudinal diffusion (the B term in the Van Deemter equation), maximizing theoretical plates (
N
)[3].
Step 2: Mobile Phase Preparation.
Mobile Phase A: LC-MS grade
H2O
with 0.1% TFA (v/v).
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA (v/v).
Step 3: Gradient Design. Program a shallow gradient to maximize resolution of closely eluting peaks. Start at 20% B, ramp to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Temperature: 35°C (thermostatted to ensure reproducible partitioning).
Step 4: System Suitability Test (SST). Inject a blank to confirm baseline stability. Inject a resolution mixture containing both the brominated ester and the des-bromo impurity.
Step 5: Validation. Calculate the Resolution (
Rs
). The method is intrinsically self-validating: if
Rs≥1.5
(baseline separation) and the peak asymmetry factor (
As
) is between 0.8 and 1.2, the thermodynamic and kinetic parameters of the method are confirmed to be within acceptable limits.
Protocol B: Mobile Phase pH Optimization (Targeting Hydrolysis Degradants)
Step 1: Prepare a 10 mM Ammonium Formate buffer in LC-MS grade water.
Step 2: Adjust the pH to exactly 2.8 using pure Formic Acid. Verify with a calibrated pH meter. Causality: Buffering at pH 2.8 ensures robust buffering capacity while keeping the carboxylic acid degradant fully protonated.
Step 3: Run an isocratic elution at 40% Organic / 60% Aqueous.
Step 4: Monitor peak asymmetry (
As
). A successful pH adjustment will yield an
As
between 0.9 and 1.2 for the acid peak, eliminating tailing-induced co-elution[2].
Section 3: Quantitative Data & Column Selectivity Comparison
The following table summarizes the expected chromatographic behavior of Methyl 4-bromo-3-methylisoxazole-5-carboxylate and its critical impurities across different stationary phases, based on standard reversed-phase conditions (40% ACN / 60% Water, 0.1% TFA).
Column Phase
Primary Interaction Mechanism
Analyte Retention (
k′
)
Des-bromo Impurity (
k′
)
Resolution (
Rs
)
Suitability for this Analyte
Standard C18
Hydrophobic partitioning
4.2
3.9
0.8 (Co-elution)
Poor. Lacks selectivity for halogens.
Phenyl-Hexyl
π−π
stacking, Hydrophobic
4.8
4.1
1.4 (Partial)
Good for regioisomers, moderate for des-bromo.
PFP (Pentafluorophenyl)
Halogen bonding, Dipole,
π−π
5.5
3.5
2.8 (Baseline)
Excellent. High selectivity for brominated compounds.
Note: Data represents normalized relative retention factors to illustrate selectivity shifts.
Section 4: Expert FAQs
Q1: I am using a C18 column and seeing a shoulder on the main peak of Methyl 4-bromo-3-methylisoxazole-5-carboxylate. Should I just decrease the gradient slope?A1: Decreasing the gradient slope (making it shallower) increases the retention time and can improve resolution by allowing more interaction with the stationary phase. However, if the co-eluting impurity is the des-bromo precursor, the hydrophobic difference is so minimal that a shallower gradient will only result in broader, overlapping peaks due to diffusion. Instead of altering the gradient, change the selectivity by switching to a PFP or Phenyl column[3],[1].
Q2: My retention times are drifting towards earlier elution over multiple injections, and co-elution is worsening. What is the cause?A2: Retention time drift towards less retentivity, especially when working at acidic pHs (like 0.1% TFA), often indicates insufficient column conditioning or stationary phase dewetting (hydrophobic collapse),[4]. If you are starting your gradient at a very low organic composition (<5% B), the highly aqueous mobile phase can cause the C18 chains to fold onto themselves, reducing the active surface area. Flush the column with 100% Acetonitrile to regenerate it, and ensure your starting gradient is at least 10% organic[4].
Q3: I resolved the main peak from the des-bromo impurity, but now I have an unexpected "ghost peak" co-eluting. How do I validate its source?A3: Ghost peaks are often caused by mobile phase contamination or carryover waiting for the increased elution power of the gradient to elute. To validate: run a "zero-volume injection" (injecting a blank without triggering the autosampler needle) followed by a standard blank injection. If the peak appears in both, your mobile phase B (organic) is likely contaminated. If it only appears in the blank injection, the contamination is in the autosampler pathway or wash solvent[5].
References
HPLC Troubleshooting Guide | Sigma-Aldrich |
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers | ACS Publications | 3
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach | MDPI | 1
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide | The Analytical Scientist | 2
HPLC Troubleshooting Guide | University of Pittsburgh | 4
Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol | Benchchem | 5
Validating the Regioselectivity of Substitution on Methyl 4-bromo-3-methylisoxazole-5-carboxylate: A Comparative Analytical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Regioselectivity Challenge in Isoxazole Functionalization Methyl 4-br...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
The Regioselectivity Challenge in Isoxazole Functionalization
Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) [1] is a highly functionalized, densely packed heterocyclic building block. It is frequently utilized in medicinal chemistry to synthesize COX-2 inhibitors (analogous to Valdecoxib) [2] and RORγt inverse agonists [4].
When functionalizing this scaffold—most commonly via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace the C4-bromine with an aryl or alkyl group—chemists face a significant regiochemical hurdle. The C4-bromine is the intended electrophilic site for oxidative addition. However, the adjacent C5-methyl ester is highly susceptible to nucleophilic attack. Depending on the basicity of the reaction conditions and the nucleophilicity of the coupling partner, competitive side reactions such as ester hydrolysis, transesterification, or direct nucleophilic attack at the C5-carbonyl can occur[4].
Because the fully substituted isoxazole ring lacks any direct ring protons, standard 1D
1
H NMR is entirely insufficient for proving that substitution occurred strictly at the C4 position. Validating the regiochemistry requires advanced, self-validating analytical workflows.
Comparative Analysis of Validation Platforms
To definitively prove C4-substitution and the preservation of the C5-ester and C3-methyl groups, three primary analytical platforms are compared below.
Table 1: Performance Comparison of Regiochemical Validation Methods
Analytical Platform
Primary Regiochemical Indicator
Throughput
Sample Requirement
Cost / Run
Definitive Proof Level
Advanced 2D NMR (HMBC)
3JCH
long-range coupling to C4/C5
Medium
5–15 mg (purified)
Moderate
High (Solution State)
HR-LC-MS/MS
Neutral loss of intact C5-ester (-59 Da)
High
< 1 mg (crude)
Low
Moderate (Inferential)
Single-Crystal X-Ray (SC-XRD)
3D electron density map
Low
High-quality crystal
High
Absolute (Solid State)
The Expert Perspective: Why HMBC is the Gold Standard
While HR-LC-MS/MS is excellent for high-throughput screening of crude reaction mixtures to ensure the ester mass remains intact, it cannot definitively rule out complex rearrangements. Single-Crystal X-Ray Diffraction (SC-XRD) provides absolute proof but is bottlenecked by the need for crystallizable products.
Therefore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the workhorse [3]. In a successful C4-arylation, the protons of the new C4-aryl group will show a distinct three-bond (
3JCH
) correlation to the C4 isoxazole carbon. Crucially, the protons of the endogenous C3-methyl group will also show a correlation to this exact same C4 carbon. This shared carbon correlation unambiguously anchors the new substituent to the C4 position.
Analytical Decision Workflow
The following diagram illustrates the self-validating logical progression used by application scientists to confirm regioselectivity.
Analytical workflow for validating C4-substitution regioselectivity on the isoxazole scaffold.
Experimental Protocol: A Self-Validating System
This protocol details a Suzuki-Miyaura cross-coupling at the C4 position, engineered with specific causality to prevent C5-ester degradation, followed by the requisite analytical validation steps.
Phase 1: Regioselective Synthesis (C4-Arylation)
Causality Note: We utilize
K2CO3
as a mild base and limit the temperature to 80 °C. Stronger bases (like
NaOH
or
KOtBu
) or higher temperatures will rapidly hydrolyze the C5-methyl ester, destroying the scaffold's integrity.
Reaction Setup: To a flame-dried Schlenk tube, add Methyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol),
Pd(dppf)Cl2
(0.05 equiv), and
K2CO3
(2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). The inclusion of water is necessary to dissolve the inorganic base and activate the boronic acid, but the ratio is kept low to minimize ester hydrolysis.
Thermal Activation: Stir the mixture at 80 °C under a nitrogen atmosphere for 4 hours.
Quench & Extract: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous
Na2SO4
and concentrate under reduced pressure.
Phase 2: Analytical Validation
Causality Note: Do not proceed to time-consuming NMR without first verifying the intact ester mass via MS/MS.
HR-LC-MS/MS Triage:
Dilute 10 µL of the crude mixture in 1 mL of MeCN.
Inject into the HR-LC-MS.
Validation Checkpoint: Look for the
[M+H]+
peak corresponding to the C4-phenylated product (Exact Mass: ~218.08 Da). Crucially, analyze the MS/MS fragmentation pattern for a neutral loss of 59 Da (
−COOCH3
), which confirms the C5-ester was not attacked by the nucleophile.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.
2D NMR (HMBC) Acquisition:
Dissolve 10 mg of the purified product in
CDCl3
.
Acquire
1
H,
13
C, and
1
H-
13
C HMBC spectra.
Validation Checkpoint: Identify the
1
H signal for the C3-methyl group (~2.4 ppm). In the HMBC spectrum, trace its correlation to the C4 carbon (~115-120 ppm). Next, identify the ortho-protons of the newly attached phenyl ring (~7.3-7.5 ppm) and trace their HMBC correlation. If both the C3-methyl protons and the phenyl ortho-protons correlate to the same
13
C resonance, C4-regioselectivity is definitively proven[3].
National Institutes of Health (NIH). "Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor". PMC.
National Institutes of Health (NIH). "New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies". PMC.
Journal of Medicinal Chemistry. "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists". ACS Publications.
Comparative
HPLC Method Validation for Assessing Methyl 4-bromo-3-methylisoxazole-5-carboxylate Purity: A Comparative Guide
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to intermediates like Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4)[1...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to intermediates like Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4)[1] becomes a critical determinant of downstream API quality. This halogenated isoxazole ester presents unique analytical challenges: its bromine atom introduces potential thermal lability, while the ester linkage and isoxazole nitrogen require careful pH management during chromatographic separation.
In this guide, we objectively compare High-Performance Liquid Chromatography (HPLC) against alternative modalities (GC-FID and qNMR) for the purity assessment of this compound. Furthermore, we detail a self-validating, [2] HPLC-UV methodology, explaining the physicochemical causality behind every protocol decision.
Comparative Analysis of Analytical Modalities
When assessing the purity of halogenated heterocycles, researchers typically evaluate three primary techniques. While each has distinct merits, their performance varies significantly based on the analyte's thermal stability and the required limits of detection (LOD).
Absolute assay determination without reference standards [3].
The Verdict: Gas Chromatography (GC-FID) is often unsuitable for Methyl 4-bromo-3-methylisoxazole-5-carboxylate due to the risk of thermal degradation (debromination) in the high-temperature injection port, which generates false impurity profiles. Quantitative NMR ( [3]) is an excellent orthogonal tool for absolute assay determination, but its lower sensitivity makes it inadequate for detecting trace synthetic impurities below the 0.05% reporting threshold. HPLC-UV emerges as the optimal modality, offering non-destructive analysis with the sensitivity required for rigorous ICH compliance.
Self-Validating Experimental Workflow
A robust analytical method must be a self-validating system—meaning it actively prevents the generation of compromised data. In our workflow, we embed a System Suitability Test (SST) as a strict gating mechanism. The automated sequence is programmed to halt if the chromatographic resolution (
Rs
) between the main peak and its primary synthetic precursor (4-bromo-3-methylisoxazole-5-carboxylic acid) falls below 2.0. This ensures that column degradation or mobile phase errors are intercepted before sample analysis begins.
Fig 1. Self-validating HPLC analytical workflow with orthogonal qNMR verification.
Step-by-Step HPLC Method Development & Protocol
Causality in Method Design
Column Selection: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. Why? The
π−π
interactions between the phenyl ring of the stationary phase and the conjugated isoxazole ring of the analyte provide superior selectivity, specifically for separating the brominated product from unbrominated trace impurities.
Mobile Phase pH: The aqueous phase contains 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). Why? The primary synthetic impurity is the unesterified acid (4-bromo-3-methylisoxazole-5-carboxylic acid). At neutral pH, this acid ionizes and elutes at the void volume. By lowering the pH below its pKa, we ensure it remains fully protonated, retaining on the column and separating cleanly from the ester product.
Experimental Protocol
Mobile Phase Preparation:
Channel A: 0.1% TFA in LC-MS grade Water.
Channel B: 100% LC-MS grade Acetonitrile.
Sample Preparation: Accurately weigh 10.0 mg of Methyl 4-bromo-3-methylisoxazole-5-carboxylate. Dissolve in 2.0 mL of Acetonitrile (to ensure complete solvation of the hydrophobic ester), then dilute to 10.0 mL with Mobile Phase A to match initial gradient conditions and prevent peak distortion. Final concentration: 1.0 mg/mL.
Chromatographic Conditions:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Stabilizes retention times against ambient laboratory fluctuations).
Detection: UV at 254 nm (Optimal chromophore absorption for the conjugated isoxazole-ester system).
Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B for 5 minutes re-equilibration.
System Suitability Injection: Inject a standard mixture containing the API and 0.5% of the carboxylic acid precursor. Verify
Rs
> 2.0 and tailing factor < 1.5 before proceeding with the sample sequence.
Experimental Validation Data
To demonstrate the method's fitness for purpose, we executed a full validation suite in accordance with [2]. The data below summarizes the performance characteristics for the assay of Methyl 4-bromo-3-methylisoxazole-5-carboxylate.
Table 2: Linearity, Range, and Sensitivity
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Linearity Range
50% to 150% of target conc.
0.5 µg/mL to 1500 µg/mL
Pass
Correlation Coefficient (
R2
)
≥
0.999
0.9998
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.02 µg/mL (0.002%)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
0.06 µg/mL (0.006%)
Pass
Table 3: Accuracy and Recovery Study
Accuracy was assessed by spiking known quantities of the reference standard into a synthetic matrix at three concentration levels (80%, 100%, and 120% of the nominal 1.0 mg/mL concentration).
Spike Level
Amount Added (mg/mL)
Amount Recovered (mg/mL)
Mean Recovery (%)
Precision (% RSD, n=3)
80%
0.800
0.796
99.5%
0.42%
100%
1.000
1.003
100.3%
0.28%
120%
1.200
1.192
99.3%
0.51%
Note: The recovery falls well within the stringent 98.0% – 102.0% acceptance criterion, proving the method is free from matrix interference.
Conclusion
For the purity assessment of Methyl 4-bromo-3-methylisoxazole-5-carboxylate, relying on GC-FID introduces unacceptable risks of thermal degradation, while qNMR lacks the sensitivity required for trace impurity profiling. By leveraging a Phenyl-Hexyl stationary phase combined with a pH-controlled mobile phase, the proposed HPLC-UV method provides a highly specific, sensitive, and self-validating framework. The experimental data confirms full compliance with ICH Q2(R2) standards, ensuring that this critical intermediate can be confidently released for downstream pharmaceutical synthesis.
References
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Validation
Comparative Guide: Leaving Group Ability in 4-Halo-3-methylisoxazole-5-carboxylates for Late-Stage Functionalization
As an Application Scientist in medicinal chemistry, one of the most critical decisions in scaffold design is selecting the appropriate halogen for late-stage functionalization. The 3-methylisoxazole-5-carboxylate core is...
Author: BenchChem Technical Support Team. Date: March 2026
As an Application Scientist in medicinal chemistry, one of the most critical decisions in scaffold design is selecting the appropriate halogen for late-stage functionalization. The 3-methylisoxazole-5-carboxylate core is a highly privileged pharmacophore, offering unique hydrogen-bonding capabilities and metabolic stability. However, the isoxazole ring is inherently electron-rich at the C4 position, typically favoring electrophilic substitution.
To achieve Nucleophilic Aromatic Substitution (SNAr) at the C4 position, we rely on the strong electron-withdrawing nature of the 5-carboxylate group to activate the ring. In this guide, we objectively compare the leaving group abilities of halogens (F, Cl, Br, I) at the C4 position, contrasting their performance in SNAr pathways versus transition-metal catalyzed cross-coupling.
Mechanistic Divergence: The "Element Effect"
The selection of the 4-halo substituent must be dictated by your intended reaction mechanism. The reactivity trends for SNAr and Palladium-catalyzed cross-coupling are inversely related due to fundamentally different rate-determining steps (RDS).
The SNAr Pathway: Why Fluorine Dominates
In classical SN2 reactions, leaving group ability correlates with polarizability and weak basicity (I > Br > Cl > F). However, SNAr proceeds via a two-step addition-elimination mechanism. As detailed in [1], the addition of the nucleophile to form the anionic Meisenheimer complex is the rate-determining step, not the cleavage of the carbon-halogen (C–X) bond.
Fluorine is the optimal leaving group for SNAr on the isoxazole core () [2]. Its extreme electronegativity (3.98 Pauling scale) exerts a powerful inductive pull, maximizing the electrophilicity of the C4 carbon and stabilizing the developing negative charge in the transition state.
The Cross-Coupling Pathway: The Superiority of Iodine and Bromine
If your synthetic route requires Suzuki-Miyaura or Buchwald-Hartwig couplings, SNAr rules no longer apply. In Pd-catalyzed cross-coupling, the RDS is oxidative addition , which is strictly governed by the Bond Dissociation Energy (BDE) of the C–X bond. Here, the weak C–I and C–Br bonds make 4-iodo and 4-bromo-3-methylisoxazole-5-carboxylates the substrates of choice, while the exceptionally strong C–F bond renders the fluoro-analogue practically inert under standard coupling conditions.
S_NAr addition-elimination mechanism via the Meisenheimer complex at the isoxazole C4 position.
Quantitative Performance Matrix
To facilitate objective decision-making, the following table summarizes the physicochemical properties and relative reactivities of the 4-halo-3-methylisoxazole-5-carboxylate derivatives.
Halogen at C4
Electronegativity (Pauling)
Approx. C–X BDE (kcal/mol)
Relative SNAr Rate
Relative Pd-Coupling Rate
Primary Application
Fluorine (F)
3.98
~115
Optimal (+++++)
Inert (-)
SNAr with amines/alkoxides
Chlorine (Cl)
3.16
~81
Moderate (++)
Poor (+)
Cost-effective SNAr
Bromine (Br)
2.96
~68
Poor (+)
Standard (++++)
Suzuki/Sonogashira coupling
Iodine (I)
2.66
~53
Very Poor (-)
Optimal (+++++)
Sterically hindered cross-coupling
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting.
Protocol A: SNAr Amination of Ethyl 4-fluoro-3-methylisoxazole-5-carboxylate
Use this protocol when appending aliphatic amines or alkoxides to the C4 position.
Reaction Setup: In an oven-dried vial, dissolve Ethyl 4-fluoro-3-methylisoxazole-5-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is chosen as a non-nucleophilic base to sponge the generated Hydrogen Fluoride (HF) without competing with the primary nucleophile for the electrophilic C4 carbon.
Thermal Activation: Heat the reaction to 80 °C. Because fluorine strongly stabilizes the Meisenheimer intermediate [3], the reaction typically reaches completion within 2–4 hours.
Validation & Workup: Monitor via LCMS. The displacement of fluorine (loss of 19 Da, addition of amine mass) is easily tracked. Quench with water, extract with EtOAc, and wash the organic layer 3x with 5% aqueous LiCl to thoroughly remove DMF before silica gel purification.
Protocol B: Suzuki-Miyaura Coupling of Ethyl 4-bromo-3-methylisoxazole-5-carboxylate
Use this protocol when appending aryl or heteroaryl groups to the C4 position.
Reaction Setup: Combine Ethyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.5 equiv) in a Schlenk flask.
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv). Causality: Pd(dppf)Cl₂ provides a bidentate ligand framework that accelerates reductive elimination, while K₂CO₃ activates the boronic acid to form the reactive boronate complex.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Degassing via sparging with N₂ for 15 minutes is strictly required to prevent catalyst oxidation and homocoupling of the boronic acid.
Thermal Activation: Heat to 90 °C for 12 hours. The low BDE of the C–Br bond ensures efficient oxidative addition.
Validation & Workup: Monitor via TLC (UV active). Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Strategic Decision Workflow
Halogen selection logic for 4-halo-3-methylisoxazole-5-carboxylates based on reaction pathway.
References
Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Comparative
A Comparative Guide to the Cross-Coupling Reactivity of Methyl and Ethyl 4-bromo-3-methylisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecula...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. For professionals in drug discovery and development, the isoxazole scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. The functionalization of this privileged heterocycle, often through the strategic use of halogenated intermediates, is a critical step in the synthesis of novel pharmaceutical agents.
This guide provides an in-depth comparison of two closely related and commercially available building blocks: methyl 4-bromo-3-methylisoxazole-5-carboxylate and its ethyl ester derivative . We will explore their relative performance in key cross-coupling reactions, drawing upon established principles of organometallic chemistry and supporting data from related systems to offer a predictive analysis for the discerning researcher.
The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties and conformational rigidity, making it an attractive motif for interacting with biological targets. Leflunomide, an immunosuppressive drug, and a variety of other therapeutic agents feature the isoxazole core, highlighting its significance in medicinal chemistry.[1] The ability to selectively functionalize different positions of the isoxazole ring is therefore of paramount importance for the generation of diverse compound libraries.
Cross-Coupling Reactions: A Synthetic Workhorse
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of these transformations is highly dependent on the nature of the substrates, catalyst, ligands, and reaction conditions.
Methyl vs. Ethyl Ester: A Subtle Distinction with Potential Implications
At first glance, the difference between a methyl and an ethyl ester may seem trivial. However, in the nuanced world of catalysis, even minor structural modifications can influence reaction outcomes. The primary factors to consider when comparing the reactivity of methyl and ethyl 4-bromo-3-methylisoxazole-5-carboxylate in cross-coupling reactions are steric hindrance and electronic effects.
Steric Effects
The ethyl group is bulkier than the methyl group. This increased steric hindrance in the vicinity of the reaction center—the C4-bromo position—could potentially impact the rate-determining steps of the catalytic cycle. For instance, the oxidative addition of the palladium catalyst to the C-Br bond might be slightly impeded by the larger ethyl group. Similarly, the approach of the coupling partner during the transmetalation step could be more challenging. While this effect is generally expected to be modest, in highly optimized or sensitive catalytic systems, it could manifest as a discernible difference in reaction rates or overall yields. Studies on other sterically hindered substrates in Suzuki-Miyaura couplings have shown that the choice of bulky ligands can be crucial to overcome such steric challenges.[3]
Electronic Effects
The electronic difference between a methyl and an ethyl ester is minimal. Both are electron-withdrawing groups that activate the aryl halide towards oxidative addition. The slightly greater inductive effect of the ethyl group compared to the methyl group is unlikely to cause a significant change in the electron density at the C4 position of the isoxazole ring. Therefore, from an electronic standpoint, the two esters are expected to exhibit very similar reactivity.
Performance in Key Cross-Coupling Reactions: A Predictive Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[2][4] For the coupling of 4-bromo-3-methylisoxazole-5-carboxylates with various boronic acids, both the methyl and ethyl esters are expected to be viable substrates.
Expected Performance:
Feature
Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Ethyl 4-bromo-3-methylisoxazole-5-carboxylate
Rationale
Reaction Rate
Potentially slightly faster
Potentially slightly slower
The smaller size of the methyl group may allow for faster oxidative addition and transmetalation steps.
Yield
High
High
Both esters are sufficiently activated for Suzuki coupling. The difference in yield is expected to be minimal under optimized conditions.
Catalyst Choice
Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) should be effective.
Standard Pd catalysts should also be effective, though systems with bulky ligands might be beneficial in challenging cases.[3]
The fundamental reactivity of the C-Br bond on the isoxazole ring is the primary driver of the reaction.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on successful couplings of similar bromo-isoxazole systems. Optimization for specific substrates is recommended.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylisoxazole-5-carboxylates.
Materials:
Methyl or Ethyl 4-bromo-3-methylisoxazole-5-carboxylate (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 mmol)
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL)
Procedure:
To a flame-dried round-bottom flask, add the bromo-isoxazole ester, arylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add the degassed solvent mixture via syringe.
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-methylisoxazole-5-carboxylate.
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[5][6] Similar to the Suzuki coupling, both the methyl and ethyl esters are expected to be effective substrates.
Expected Performance:
Feature
Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Ethyl 4-bromo-3-methylisoxazole-5-carboxylate
Rationale
Reaction Rate
Likely to be slightly faster
May be slightly slower
Steric hindrance from the ethyl group could slow down the transmetalation step with the organotin reagent.
Yield
High
High
The inherent reactivity of the C-Br bond should ensure good yields for both substrates under appropriate conditions.
Work-up
Standard purification required to remove tin byproducts.
Standard purification required to remove tin byproducts.
The nature of the ester group does not significantly alter the work-up procedure for Stille couplings.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes.[7][8] This reaction is often sensitive to steric hindrance, which might lead to a more pronounced difference in reactivity between the methyl and ethyl esters.
Expected Performance:
Feature
Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Ethyl 4-bromo-3-methylisoxazole-5-carboxylate
Rationale
Reaction Rate
Potentially noticeably faster
Potentially noticeably slower
The approach of the copper-acetylide intermediate during the catalytic cycle may be more hindered by the ethyl group.
Yield
Good to excellent
Good, but potentially slightly lower than the methyl ester
The increased steric bulk of the ethyl ester might lead to a higher propensity for side reactions, such as homocoupling of the alkyne (Glaser coupling), especially in less optimized systems.[9]
Catalyst System
A standard Pd/Cu catalyst system should be effective.
A highly active catalyst system or slightly more forcing conditions might be necessary to achieve comparable results to the methyl ester.
The sensitivity of the Sonogashira coupling to steric factors may necessitate more careful optimization for the ethyl ester.
General Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
Both methyl and ethyl 4-bromo-3-methylisoxazole-5-carboxylate are valuable and versatile building blocks for the synthesis of functionalized isoxazole derivatives via palladium-catalyzed cross-coupling reactions. The choice between the two may depend on the specific requirements of the synthetic route and the nature of the cross-coupling reaction being employed.
For most applications, particularly in robust and well-optimized Suzuki and Stille couplings, the difference in performance between the methyl and ethyl esters is expected to be negligible.
In cases where reaction kinetics are critical or when employing sterically sensitive transformations like the Sonogashira coupling, the methyl ester may offer a slight advantage due to its smaller size.
Conversely, the ethyl ester can be a perfectly suitable and sometimes more readily available or cost-effective alternative, with any potential decrease in reactivity often being overcome by minor adjustments to the reaction conditions.
Ultimately, the optimal choice will be guided by a combination of factors including substrate availability, cost, and the specific demands of the synthetic target. The protocols and predictive analysis provided in this guide offer a solid foundation for researchers to make informed decisions and to efficiently advance their drug discovery and development programs.
References
B. Saito, G. C. Fu, J. Am. Chem. Soc., 2007, 129, 9602-9603.
Elangovan, Y. -H. Wang, T. -I. Ho, Org. Lett., 2003, 5, 1841-1844.
J. H. Kirchhoff, M. R. Netherton, I. D. Hill, G. C. Fu, J. Am. Chem. Soc., 2002, 124, 13662-13663.
Li, S. Zhao, A. Joshi-Pangu, M. Diane, M. R. Biscoe, J. Am. Chem. Soc., 2014, 136, 14027-14030.
Sonogashira, K. The Sonogashira reaction. In Metal-catalyzed Cross-coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 203–229.
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. J. Organomet. Chem.1999, 576, 147–168.
T. Mino, S. Suzuki, K. Hirai, M. Sakamoto, T. Fujita, Synlett, 2011, 1277-1280.
Waldo, J. P.; Larock, R. C. Synthesis of 2,4,5-Trisubstituted Oxazoles via Palladium-Catalyzed Coupling and Cyclization of N-(2-Alkynyl)amides. J. Org. Chem.2007, 72, 9643-9647.
X. Cui, T. Qin, J. -R. Wang, L. Liu, Q. -X. Guo, Synthesis, 2007, 393-399.
Spectroscopic Comparison Guide: Methyl 4-bromo-3-methylisoxazole-5-carboxylate vs. its Debrominated Analog
Executive Summary & Chemical Context In medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold frequently utilized to improve metabolic stability and target affinity. Methyl 4-bromo-3-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold frequently utilized to improve metabolic stability and target affinity. Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4)[1] is a highly versatile electrophilic building block used in Suzuki-Miyaura and Stille cross-coupling reactions to introduce aryl or heteroaryl substituents at the C4 position.
During these catalytic workflows, researchers must rigorously monitor the reaction for unreacted starting material or the formation of Methyl 3-methylisoxazole-5-carboxylate (CAS: 1004-96-2)[2], which can emerge as an unwanted protodehalogenation byproduct. This guide provides an in-depth, objective spectroscopic comparison between the brominated precursor and its debrominated analog, detailing the causality behind the analytical markers used to differentiate them.
Workflow of interconversion between isoxazole analogs and their spectroscopic identifiers.
Spectroscopic Causality & Theoretical Framework
Nuclear Magnetic Resonance (NMR)
The substitution of a hydrogen atom with a bromine atom at the C4 position induces profound electronic and steric changes across the isoxazole ring.
Anisotropic Deshielding (
1
H NMR): Bromine is highly electronegative and possesses a large electron cloud. It exerts an anisotropic deshielding effect on the adjacent C3-methyl and C5-ester groups. Consequently, the methyl protons in the brominated analog experience a slight downfield shift compared to the debrominated counterpart. More critically, the debrominated analog exhibits a distinct, sharp singlet for the C4-H proton at 6.46 ppm (in DMSO-
d6
)[3], which is entirely absent in the brominated compound.
Heavy Atom Effect (
13
C NMR): The attachment of a heavy halogen like bromine significantly alters the
13
C chemical shift of the ipso-carbon (C4). Due to spin-orbit coupling effects inherent to heavy halogens (the Heavy Atom Effect), the C4 resonance in the brominated analog is shifted upfield (typically ~90-95 ppm) compared to the standard aromatic C-H carbon in the debrominated analog (~108 ppm).
Mass Spectrometry (MS) Isotopic Profiling
Mass spectrometry provides the most unambiguous differentiation between the two analogs. Bromine exists in nature as two stable isotopes,
79
Br and
81
Br, in a nearly 1:1 ratio. Therefore, the brominated compound (Exact Mass: 218.95 Da)[4] will present a characteristic doublet at
m/z
220.0 and 222.0
[M+H]+
in positive electrospray ionization (ESI+). The debrominated analog (Exact Mass: 141.04 Da)[2] lacks this halogen signature, presenting a single major pseudo-molecular ion at
m/z
142.0
[M+H]+
.
Decision tree for identifying the C4-bromine substituent using MS isotopic distributions.
Slight downfield shift due to Br electronegativity.
C3-CH
3
2.24 (s, 3H)
~2.30 (s, 3H)
Deshielded by the adjacent bulky bromine atom.
Table 2: Key
13
C NMR & MS Markers
Analytical Technique
Debrominated Analog
Brominated Analog
Diagnostic Value
13
C NMR (C4)
~108.5 ppm (CH)
~94.0 ppm (C-Br)
Upfield shift due to Heavy Atom Effect (HAE).
LC-MS (ESI+)
m/z
142.0
[M+H]+
m/z
220.0, 222.0
[M+H]+
1:1 Isotopic doublet confirms Br presence.
FT-IR
~800-850 cm
−1
(C-H bend)
~550-650 cm
−1
(C-Br stretch)
Out-of-plane bending vs. heavy halogen stretch.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The parameters chosen are specifically optimized for small, electron-deficient heterocyclic systems.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-
d6
(or CDCl
3
).
Causality: DMSO-
d6
is chosen for its excellent solvating power for polar heterocycles, ensuring sharp, well-resolved peaks without aggregation-induced broadening.
Instrument Tuning: Tune and match the probe to the exact solvent frequency. Shim the Z1-Z4 gradients until the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.
1
H Acquisition: Run a standard 1D sequence (e.g., zg30 on Bruker systems) with 16 scans.
13
C Acquisition (Critical Step): Run a
13
C sequence with proton decoupling (zgpg30). Set the relaxation delay (D1) to
≥
2.0 seconds.
Causality: The isoxazole core contains multiple quaternary carbons (C3, C4-Br, C5, and C=O). Because these carbons lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation (Nuclear Overhauser Effect). A longer D1 delay ensures complete T1 relaxation, providing an accurate signal-to-noise ratio and preventing the C4-Br signal from disappearing into the baseline.
Protocol B: LC-MS Isotopic Profiling
Mobile Phase Selection: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
Causality: Formic acid acts as a proton source, forcing the basic nitrogen of the isoxazole ring to ionize, ensuring robust generation of the
[M+H]+
pseudo-molecular ions in ESI+ mode.
Gradient Elution: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 3 minutes.
MS Parameters: Set the mass spectrometer to Positive Electrospray Ionization (ESI+). Restrict the scan range to
m/z
100–300.
Validation Check: If analyzing the brominated compound, the software must integrate both the 220 and 222 peaks. A ratio deviating significantly from 1:1 indicates co-eluting impurities or an incorrect mass assignment.
References
Methyl 3-methylisoxazole-5-carboxylate
Source: PubChem (National Center for Biotechnology Information)
URL:[Link]
Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Source: PubChem (National Center for Biotechnology Information)
URL:[Link]
H NMR data for Methyl 3-methylisoxazole-5-carboxylate)
Comparative Toxicity of Halogenated Isoxazole-5-Carboxylate Derivatives: A Guide to Structure-Toxicity Relationships
An In-Depth Technical Guide for Researchers The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and broad spectrum of b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and broad spectrum of biological activities.[1][2][3] Incorporating an isoxazole moiety can enhance pharmacokinetic profiles, improve efficacy, and potentially decrease the toxicity of drug candidates.[4] Halogenation, the strategic introduction of halogen atoms (F, Cl, Br, I), is a time-tested technique in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions, thereby fine-tuning its pharmacological and toxicological properties.[5]
This guide provides a comparative analysis of the toxicity of halogenated isoxazole-5-carboxylate derivatives. As a Senior Application Scientist, my objective is to move beyond a simple data summary. Instead, this document will elucidate the causal relationships between chemical structure and toxicological outcomes, grounded in experimental data. We will explore how the type and position of halogen substituents dictate cytotoxicity and discuss the self-validating experimental systems used to generate these insights.
The Influence of Halogenation on Molecular Properties and Toxicity
The introduction of a halogen atom to the isoxazole scaffold can dramatically alter its toxicological profile. This is attributable to several factors:
Lipophilicity: Generally, toxicity increases with larger substituents, partly due to increased lipophilicity which can enhance membrane permeability and interaction with hydrophobic targets.[5] The lipophilicity trend for halogens is I > Br > Cl > F.
Electronic Effects: Halogens are electron-withdrawing groups, which can alter the reactivity of the isoxazole ring and its susceptibility to metabolic activation or degradation. Structure-activity relationship (SAR) studies often reveal the significance of these electronic effects.[4]
Metabolic Activation: Halogenated aromatic compounds can be metabolized by cytochrome P450 enzymes.[6] This process can sometimes lead to the formation of reactive intermediates or toxic metabolites that can cause cellular damage, including genotoxicity through the formation of DNA adducts.[7][8] While not all halogenated compounds are genotoxic, it remains a critical safety parameter to assess.[9]
The ultimate goal in drug development is to achieve a balance between therapeutic activity and toxicity.[5] For anticancer agents, cytotoxicity against cancer cells is the desired activity, while cytotoxicity against healthy cells represents undesirable toxicity.
Comparative Analysis of In Vitro Cytotoxicity
Much of the available toxicological data for halogenated isoxazoles comes from anticancer research, where the primary endpoint is cytotoxicity against various cancer cell lines.[10][11][12] The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify this effect—a lower IC50 value indicates higher potency.
The following diagram illustrates the fundamental concept of how modifying halogen substituents on an isoxazole core can be systematically evaluated to understand structure-toxicity relationships.
Caption: A conceptual workflow for establishing structure-toxicity relationships.
The table below synthesizes IC50 data from various studies to compare the cytotoxic effects of different halogenated isoxazole derivatives. It is crucial to note that direct comparisons between studies can be challenging due to variations in cell lines and experimental conditions. However, trends can be identified.
Compound Type / Substitution
Cancer Cell Line
IC50 (µM)
Key Observation
Reference
Phenyl-isoxazole-carboxamide (Ortho-Bromo)
PC3 (Prostate)
Potent
Ortho-substituted bromo analog showed valuable cytotoxic effects compared to other halogens.
Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups like fluorine, chlorine, bromine, and trifluoromethyl (CF3) on phenyl rings attached to the isoxazole core often correlates with increased cytotoxic potency against cancer cells.[4][13][14]
Positional Isomerism is Critical: The position of the halogen substituent (ortho, meta, para) has a significant impact on activity. Studies have shown that an ortho-bromo substitution can be particularly effective.[4]
Halogen Type Matters: Different halogens confer distinct properties. For instance, fluorinated derivatives showed higher activity than chlorinated or brominated ones in one study on α-amylase inhibition, highlighting that the specific halogen is a key determinant.[14]
Selectivity is Achievable: Promisingly, some halogenated isoxazole derivatives exhibit potent cytotoxicity against cancer cells while being significantly less toxic to normal cell lines.[11][15] This selectivity is the cornerstone of a viable anticancer therapeutic.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of comparative toxicity data hinges on robust and standardized experimental protocols. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[16] Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Objective: To determine the concentration of a halogenated isoxazole-5-carboxylate derivative that inhibits 50% of cell growth (IC50) in a given cell line.
Materials:
96-well flat-bottom plates
Test compound stock solution (in DMSO)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Multi-channel pipette
Microplate reader (absorbance at ~570 nm)
Methodology:
Cell Seeding:
Harvest and count cells from a sub-confluent culture.
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
Compound Treatment:
Prepare serial dilutions of the test compound in complete medium from the stock solution.
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a "vehicle control" (medium with DMSO, equivalent concentration to the highest test compound dose) and a "no-cell" blank control.
Incubate for the desired exposure time (e.g., 48 or 72 hours).
MTT Addition and Incubation:
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis:
Subtract the average absorbance of the "no-cell" blank from all other values.
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Concluding Remarks and Future Directions
The available evidence strongly indicates that halogenation is a powerful tool for modulating the cytotoxic profile of isoxazole-5-carboxylate derivatives. The choice of halogen, its position on the aromatic ring, and the overall molecular architecture are critical determinants of both potency against cancer cells and toxicity toward normal cells. Electron-withdrawing substituents, particularly halogens, consistently appear to enhance cytotoxic effects, a finding that can guide the rational design of future compounds.
However, this guide also highlights significant knowledge gaps. While cytotoxicity data is relatively abundant, there is a lack of systematic, head-to-head comparative studies of a wide range of halogenated isoxazole-5-carboxylates against a standardized panel of both cancerous and normal human cell lines. Furthermore, data on other crucial toxicological endpoints, such as genotoxicity, cardiotoxicity, and in vivo toxicity, are sparse for this specific chemical class.
Future research should focus on:
Systematic QSTR Studies: Synthesizing and testing a library of derivatives where the halogen and its position are systematically varied under identical experimental conditions to build predictive Quantitative Structure-Toxicity Relationship (QSTR) models.
Broader Toxicity Profiling: Moving beyond cytotoxicity to evaluate lead compounds in assays for genotoxicity, hERG inhibition (cardiotoxicity), and metabolic stability.
In Vivo Evaluation: Progressing the most promising candidates with high potency and selectivity into preclinical animal models to assess their efficacy, pharmacokinetics, and systemic toxicity.
By addressing these areas, the scientific community can more effectively harness the therapeutic potential of halogenated isoxazoles while rigorously managing their toxicological risks.
References
Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PubMed. Retrieved March 20, 2026, from [Link]
Halogenated-polycyclic aromatic hydrocarbons: A class of Genotoxic environmental pollutants. (2008). Taylor & Francis. Retrieved March 20, 2026, from [Link]
Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega. Retrieved March 20, 2026, from [Link]
Halogenated compounds. (n.d.). ChemSec. Retrieved March 20, 2026, from [Link]
Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. Retrieved March 20, 2026, from [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PMC. Retrieved March 20, 2026, from [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Retrieved March 20, 2026, from [Link]
Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. (2025). MDPI. Retrieved March 20, 2026, from [Link]
Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC. Retrieved March 20, 2026, from [Link]
Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. Retrieved March 20, 2026, from [Link]
Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. (n.d.). EPA NEIPS. Retrieved March 20, 2026, from [Link]
Mechanism of action of toxic halogenated aromatics. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. (2023). Engineered Science Publisher. Retrieved March 20, 2026, from [Link]
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt) Nuclear Receptor. (2021). ACS Publications. Retrieved March 20, 2026, from [Link]
Natural products-isoxazole hybrids. (2024). ScienceDirect. Retrieved March 20, 2026, from [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Retrieved March 20, 2026, from [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved March 20, 2026, from [Link]
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). MDPI. Retrieved March 20, 2026, from [Link]
Synthesis and Characterization of Novel Isoxazole derivatives. (2023). ResearchGate. Retrieved March 20, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety & Chemical Handling Guide: Methyl 4-bromo-3-methylisoxazole-5-carboxylate
As a Senior Application Scientist, establishing a robust safety culture requires moving beyond rote compliance. True laboratory safety is rooted in understanding the chemical causality behind hazards and implementing self-validating operational workflows. This guide provides the essential logistical, safety, and procedural frameworks for handling Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4).
Mechanistic Hazard Assessment
Methyl 4-bromo-3-methylisoxazole-5-carboxylate is a critical halogenated heterocyclic building block heavily utilized in medicinal chemistry to introduce the isoxazole pharmacophore[1]. While highly valuable as a bioisostere for esters and amides, its chemical structure dictates specific handling precautions.
The Causality of Hazards:
The presence of the bromine atom at the C4 position, flanked by an electron-withdrawing methyl ester at C5, renders the isoxazole ring susceptible to nucleophilic attack. This electrophilic character means the compound can interact adversely with nucleophilic residues on biological macromolecules (such as proteins in mucous membranes and the epidermis). Consequently, classifies it under the Globally Harmonized System (GHS) as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[2]. The confirms its molecular formula (C6H6BrNO3) and reinforces its profile as a primary irritant requiring strict exposure controls[3].
Quantitative Personal Protective Equipment (PPE) Matrix
Selecting the right PPE requires matching material properties to the chemical's reactivity profile. Below is the quantitative PPE matrix for handling the neat solid[4].
PPE Category
Specification & Material
Quantitative Metric / Threshold
Rationale & Causality
Hand Protection
Nitrile Rubber (NBR) Gloves
Thickness:
≥
0.11 mmBreakthrough: >480 min (dry)
Nitrile provides an excellent barrier against dry organic powders. Note: If dissolved in DCM, switch to Butyl/Viton gloves, as DCM permeates nitrile in <5 minutes.
Eye Protection
Tight-fitting Safety Goggles
Standard: EN 166 or ANSI Z87.1
Prevents ocular exposure to airborne crystalline particulates, mitigating H319 risks.
Body Protection
Flame-retardant Lab Coat
100% Cotton or Nomex
Minimizes static buildup (which can aerosolize fine powders) and prevents skin contact (H315).
Respiratory
N95 / P2 Particulate Respirator
Filtration Efficiency:
≥
95%
Required only if weighing outside a certified fume hood to mitigate inhalation of irritating dust (H335).
This protocol is designed as a self-validating system. Every action is paired with a validation step to ensure maximum safety and workflow integrity.
Step 1: Environmental Validation
Action: Conduct all handling, weighing, and dispensing inside a certified chemical fume hood.
Validation: Check the fume hood's digital monitor or analog anemometer. A face velocity reading between 80–100 feet per minute (fpm) confirms adequate negative pressure containment. Do not proceed if the flow alarm is active.
Step 2: PPE Verification
Action: Don the PPE specified in the matrix above.
Validation: Perform a pneumatic test on your nitrile gloves (trap air in the glove and squeeze) to verify the absolute absence of micro-tears before opening the chemical container.
Step 3: Weighing and Dispensing
Action: Use an anti-static weighing boat. Dispense the solid using a grounded stainless-steel spatula to prevent static repulsion of the powder.
Validation: Observe the powder's behavior. If the powder clings aggressively to the spatula or flies upward, use an anti-static gun (e.g., Zerostat) on the weighing boat to neutralize the charge, ensuring accurate mass transfer and preventing aerosolization.
Step 4: Solvent Integration
Action: Dissolve the compound in the reaction solvent (e.g., DMF, THF, or DCM) inside the fume hood before transferring it to the main reaction vessel.
Validation: Visually confirm complete dissolution. The transition from a turbid suspension to a clear solution confirms the solid is fully solvated, eliminating the risk of airborne dust during subsequent laboratory transfers.
Spill Response & Disposal Plan
In the event of an accidental release, follow this procedural workflow to contain and neutralize the hazard.
Spill Response Protocol:
Isolate: Immediately halt operations, close the sash of the fume hood (if applicable), and alert nearby personnel.
Contain: Cover the spilled powder with damp sand or vermiculite. Causality: Dampening the absorbent prevents the fine isoxazole powder from becoming airborne during the mechanical action of sweeping.
Collect: Use a non-sparking brush and dustpan to collect the mixture. Place it into a wide-mouth, sealable polyethylene waste container.
Decontaminate: Wipe the affected area with a damp paper towel, followed by a wash with a mild alkaline detergent solution to hydrolyze and remove trace ester residues.
Validation: Perform a visual inspection of the benchtop under ambient light (and UV light, if available) to ensure zero crystalline residue remains before removing your PPE.
Disposal Plan:
Classification: The waste must be strictly classified as Halogenated Organic Waste due to the presence of the bromine atom.
Action: Label the waste container explicitly with "Contains Halogenated Organics: Methyl 4-bromo-3-methylisoxazole-5-carboxylate". Never discharge this compound into the municipal aqueous drain system, as halogenated heterocycles pose long-term aquatic toxicity risks.
Workflow Visualization
The following diagram maps the critical decision points and operational flow for safely handling this chemical.
Operational workflow and spill response for handling CAS 1092301-44-4.
References
Title: Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CID: 33778018)
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]